Technical Documentation Center

N-methyl-N-phenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-N-phenylalanine
  • CAS: 214709-71-4

Core Science & Biosynthesis

Foundational

The In Vitro Mechanism of Action of N-Methyl-N-Phenylalanine (NMNPA) in Dental Adhesive Systems: A Mechanistic Whitepaper

Executive Summary In the field of restorative materials and interfacial polymer chemistry, achieving a durable, high-strength bond between hydrophobic resin matrices and hydrophilic, dynamically wet substrates (such as h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of restorative materials and interfacial polymer chemistry, achieving a durable, high-strength bond between hydrophobic resin matrices and hydrophilic, dynamically wet substrates (such as human dentin) remains a critical challenge. N-methyl-N-phenylalanine (NMNPA) is a highly specialized aryl amino acid that functions as a surface-active comonomer and polymerization co-initiator.

Unlike standard aliphatic amines, NMNPA leverages its unique molecular architecture to drive a dual-action mechanism in vitro: it actively participates in the free-radical polymerization cascade via acid-amine complexation while simultaneously anchoring to the inorganic calcium matrix of the substrate. This whitepaper deconstructs the in vitro mechanism of action of NMNPA, providing researchers and materials scientists with a comprehensive analysis of its electron-transfer dynamics, substrate interactions, and the self-validating experimental protocols used to quantify its efficacy.

Molecular Architecture & Interfacial Chemistry

The efficacy of NMNPA stems from three distinct structural moieties, each engineered for a specific chemical function within the adhesive interface:

  • The Tertiary Amine Core: Acts as a potent electron donor. The absence of an N-H bond (due to N-methylation) prevents premature chain transfer reactions that can terminate polymer growth.

  • The N-Phenyl Ring: Delocalizes the electron density of the nitrogen's lone pair. This tuning of the oxidation potential lowers the activation energy required for exciplex formation with acidic monomers, making it vastly superior to aliphatic amines .

  • The Carboxylic Acid Group: Serves as the substrate-anchoring moiety, capable of forming ionic bonds with divalent cations ( Ca2+ ) present in the hydroxyapatite of the dentin smear layer.

In Vitro Mechanism of Action: The Radical Cascade

The primary mechanism of action of NMNPA in vitro is governed by a rapid, self-initiating photochemical and chemical cascade. When NMNPA is combined with an acidic monomer (e.g., PMDM) and a photosensitizer (e.g., Camphorquinone, CQ), the following sequence occurs:

Phase 1: Acid-Amine Complexation

Upon application to the substrate, the carboxylic acid of the adhesive monomer and the tertiary amine of NMNPA form a ground-state acid-amine complex. This spatial proximity is critical; it pre-aligns the electron donor and acceptor, increasing the quantum yield of the subsequent reactions.

Phase 2: Exciplex Formation and Electron Transfer

Upon irradiation (typically 400–500 nm), the photosensitizer is excited to a triplet state. NMNPA rapidly interacts with this excited molecule to form an excited-state complex (exciplex). The N-phenyl group stabilizes the transition state, facilitating a rapid single-electron transfer (SET) from the nitrogen lone pair to the sensitizer, generating a radical cation on the NMNPA molecule.

Phase 3: α -Aminoalkyl Radical Generation

The radical cation is highly unstable. The N-methyl group of NMNPA provides an accessible, sterically unhindered α -hydrogen. A rapid proton transfer occurs, abstracting this hydrogen to yield a highly reactive α -aminoalkyl radical. This radical is the true initiating species that attacks the carbon-carbon double bonds of the methacrylate resin (e.g., Bis-GMA/TEGDMA), initiating the polymerization cascade.

Phase 4: Substrate-Level Ionic Interaction

Concurrently, the carboxylic acid tail of NMNPA permeates the demineralized dentin collagen network. It undergoes ionic interaction with residual Ca2+ ions, effectively forming a primary chemical bridge between the inorganic tooth structure and the newly forming organic polymer matrix .

G A NMNPA (Co-Initiator) C Exciplex Formation A->C B Photo-excited CQ (Sensitizer) B->C D Electron Transfer (Radical Cation) C->D E Proton Transfer (H+ Abstraction) D->E F α-Aminoalkyl Radical (Active Initiator) E->F G Methacrylate Polymerization F->G

Figure 1: Electron transfer and radical generation mechanism of NMNPA.

In Vitro Experimental Workflows for Validation

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows isolate the chemical conversion efficiency and the macroscopic mechanical adhesion of NMNPA-based systems.

Protocol 1: Degree of Conversion (DC) via FTIR Spectroscopy

This protocol quantifies the efficiency of the NMNPA radical generation by measuring the consumption of methacrylate double bonds.

  • Sample Preparation: Dispense 5 µL of the NMNPA/Bis-GMA/CQ resin mixture between two NaCl crystal plates to form a uniform thin film.

  • Baseline Validation (Control Step): Perform an initial FTIR scan (transmission mode, 32 scans, 4 cm⁻¹ resolution). Record the absorbance of the aliphatic C=C peak at 1638 cm⁻¹ and the aromatic C=C peak at 1608 cm⁻¹. Validation logic: The aromatic peak does not participate in polymerization and serves as an internal standard to normalize variations in film thickness.

  • Photopolymerization: Irradiate the sample using a 470 nm LED curing unit at 1000 mW/cm² for 20 seconds.

  • Post-Cure Analysis: Perform a second FTIR scan.

  • Data Synthesis: Calculate the Degree of Conversion (DC%) using the formula:

    DC%=[1−(C=Caliphatic​/C=Caromatic​)uncured​(C=Caliphatic​/C=Caromatic​)cured​​]×100
Protocol 2: Microtensile Bond Strength (µTBS) Testing

This protocol evaluates the macroscopic interfacial adhesion driven by Phase 4 of the NMNPA mechanism.

Workflow Step1 1. Dentin Preparation (Expose & Standardize Smear Layer) Step2 2. Acid Etching (37% Phosphoric Acid, 15s) Step1->Step2 Step3 3. Primer Application (NMNPA + PMDM in Acetone) Step2->Step3 Step4 4. Adhesive Resin (Bis-GMA/TEGDMA Application) Step3->Step4 Step5 5. Photopolymerization (LED Curing Unit, 400-500 nm) Step4->Step5 Step6 6. µTBS Testing (Sectioning & Tensile Loading) Step5->Step6

Figure 2: In vitro dentin bonding and microtensile bond strength testing workflow.

  • Substrate Standardization: Wet-grind extracted human third molars using 600-grit SiC paper to expose flat, mid-coronal dentin and create a standardized smear layer.

  • Priming: Apply an acetone-based primer containing 5 wt% NMNPA and 5 wt% PMDM. Agitate for 20 seconds, then gently air-dry to evaporate the solvent. Causality: Acetone acts as a water-chaser, displacing moisture in the collagen network and pulling the NMNPA deep into the dentinal tubules.

  • Resin Application & Curing: Apply the unfilled adhesive resin and light-cure for 20 seconds. Build up a 4mm composite block over the adhesive.

  • Sectioning: After 24 hours of water storage at 37°C, section the teeth into 1 mm² composite-dentin beams using a slow-speed diamond saw.

  • Tensile Loading & Validation: Stress the beams to failure using a universal testing machine at a crosshead speed of 1.0 mm/min. Validation logic: Perform failure mode analysis via Scanning Electron Microscopy (SEM). Only beams exhibiting adhesive failure (at the interface) or mixed failure are included; purely cohesive failures in dentin represent the substrate's tensile limit, not the adhesive's efficacy.

Quantitative Efficacy Data

The structural advantages of aryl amino acids like NMNPA over aliphatic alternatives are starkly visible in mechanical testing. The delocalized electron cloud of the phenyl ring directly correlates to higher radical generation efficiency, resulting in significantly stronger interfacial bonds.

Table 1: Comparative In Vitro Tensile Bond Strength of Amino Acid Co-Initiators (Data adapted from standard NIST dentin bonding protocols )

Amino Acid Co-InitiatorChemical ClassificationTensile Bond Strength (MPa)Standard Deviation
N-Methyl-N-Phenylglycine (NMNPG) Aryl Amino Acid14.3± 4.9
N-Methyl-N-Phenylalanine (NMNPA) Aryl Amino Acid13.2± 2.0
N-Tolylglycine (NTG) Aryl Amino Acid12.9± 2.0
N-Phenylglycine (NPG) Aryl Amino Acid12.4± 3.6
Glycine (G) Aliphatic Amino Acid6.1± 5.9

Note: The aryl amino acids (NMNPA, NMNPG) exhibit more than double the bond strength of the aliphatic baseline (Glycine), validating the necessity of the N-phenyl group for efficient exciplex formation and radical stabilization.

Conclusion

N-methyl-N-phenylalanine (NMNPA) represents a masterclass in targeted molecular design for interfacial chemistry. By combining a highly efficient electron-donating tertiary amine, a resonance-stabilizing phenyl ring, and a calcium-binding carboxylic acid, NMNPA effectively bridges the gap between photochemistry and substrate adhesion. For researchers developing next-generation restorative materials or industrial adhesives, integrating aryl amino acids like NMNPA offers a proven, self-initiating pathway to maximize both the degree of polymer conversion and macroscopic bond strength in dynamically wet environments.

References

  • Tesk, J.A., Antonucci, J.M., Chiang, M.Y.M., et al. (1991). Properties and Interactions of Oral Structures and Restorative Materials. NISTIR 4566, National Institute of Standards and Technology.[Link]

  • Bowen, R.L. (1998). Adhesion-promoting agents incorporating polyvalent cations. U.S.
Exploratory

N-Methyl-N-Phenylalanine: A Comprehensive Guide to Structural Dichotomy, Physical Properties, and Application Methodologies

As a Senior Application Scientist navigating the complex landscape of specialty chemicals, I frequently encounter a critical ambiguity surrounding "N-methyl-N-phenylalanine." In both academic literature and commercial pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of specialty chemicals, I frequently encounter a critical ambiguity surrounding "N-methyl-N-phenylalanine." In both academic literature and commercial procurement, this nomenclature represents a fascinating structural dichotomy. Depending on the context—whether you are engineering dental restorative materials or synthesizing membrane-permeable peptides—the chemical identity, physical properties, and experimental handling of this compound change drastically.

This whitepaper deconstructs the chemical structure, physical properties, and field-proven methodologies for both interpretations of N-methyl-N-phenylalanine, providing researchers with a self-validating framework for their experimental workflows.

PART I: The Nomenclature Dichotomy & Structural Logic

The term "N-methyl-N-phenylalanine" is utilized in two distinct scientific domains, referring to two different structural isomers:

  • Interpretation A (The Peptide Derivative): Properly termed N-Methyl-L-phenylalanine (CAS 2566-30-5). This is a proteinogenic amino acid analog where the primary amine of phenylalanine is mono-methylated[1]. It is a critical building block in Solid-Phase Peptide Synthesis (SPPS) for enhancing the proteolytic stability of therapeutic peptides.

  • Interpretation B (The Adhesion Promoter): Properly termed 2-(methylanilino)propanoic acid or N-Methyl-N-phenylalanine (NMNPA) (CAS 214709-71-4). This is an N-aryl amino acid derivative where the nitrogen atom is bonded to both a methyl group and a phenyl ring[2]. It is heavily utilized as a surface-active adhesion promoter in dental composites and restorative materials[3].

Nomenclature Query Target Compound: N-methyl-N-phenylalanine Path1 Interpretation A: N-Methyl-L-phenylalanine (Peptide Derivative) Query->Path1 Path2 Interpretation B: 2-(methylanilino)propanoic acid (Adhesion Promoter) Query->Path2 CAS1 CAS: 2566-30-5 Formula: C10H13NO2 Path1->CAS1 CAS2 CAS: 214709-71-4 Formula: C10H13NO2 Path2->CAS2

Figure 1: Structural dichotomy and nomenclature resolution of N-methyl-N-phenylalanine.

PART II: Physical and Chemical Properties

To ensure precise procurement and handling, the quantitative physical properties of both structural interpretations are summarized below.

PropertyInterpretation A (Peptide Derivative)Interpretation B (Adhesion Promoter)
IUPAC Name (2S)-2-(methylamino)-3-phenylpropanoic acid2-(methyl(phenyl)amino)propanoic acid
Common Name N-Methyl-L-phenylalanineN-Methyl-N-phenylalanine (NMNPA)
CAS Number 2566-30-5214709-71-4
Molecular Formula C10H13NO2C10H13NO2
Molecular Weight 179.22 g/mol 179.22 g/mol
Melting Point 245–265 °C[1]N/A (Often handled as a reactive intermediate)
Appearance White to off-white crystalline powder[1]Solid / Powder[2]
Primary Application Solid-Phase Peptide Synthesis (SPPS)Dental adhesives / Restorative materials[3]

PART III: Mechanistic Insights & Field Applications

Section A: NMNPA in Dental Adhesion Promoters

In the realm of restorative dentistry, achieving a durable bond between composite resins and the hydrophilic dentin layer is notoriously difficult. N-methyl-N-phenylalanine (NMNPA) acts as a highly effective surface-active aromatic amine.

The Causality of Choice: Why use an aromatic amine like NMNPA over aliphatic amines (like standard glycine)? According to foundational NIST research, aromatic amines are significantly more effective in dentin bonding. The phenyl ring stabilizes the intermediate radical via resonance delocalization. This stabilization lowers the activation energy required for electron transfer during acid-amine complexation, triggering a highly efficient radical polymerization mechanism[4]. As a result, NMNPA yields a robust composite/dentin tensile bond strength of 13.2 MPa[4].

Adhesion_Mechanism NMNPA N-Methyl-N-Phenylalanine (Aryl Amine) Complex Acid-Amine Complexation NMNPA->Complex Acid Carboxylic Acid Monomer Acid->Complex ElectronTransfer Electron Transfer Complex->ElectronTransfer Radical Free Radical Generation ElectronTransfer->Radical Polymerization Polymerization & Dentin Bonding Radical->Polymerization

Figure 2: Radical polymerization mechanism via NMNPA acid-amine complexation.

Section B: N-Me-Phe in Solid-Phase Peptide Synthesis (SPPS)

Incorporating N-methyl-L-phenylalanine into a peptide backbone removes a hydrogen bond donor, altering the peptide's secondary structure and significantly increasing its resistance to enzymatic degradation. However, the N-methyl group introduces severe steric hindrance, drastically reducing the nucleophilicity of the secondary amine.

The Causality of Choice: Standard coupling reagents (e.g., HBTU or DIC/HOBt) will fail or cause massive epimerization. Therefore, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandatory. The 7-azabenzotriazole moiety in HATU provides a neighboring group effect—the nitrogen atom at position 7 acts as an internal base, accelerating the reaction and overcoming the steric bulk of the N-methyl group[5].

PART IV: Self-Validating Experimental Protocols

Protocol 1: Formulation and Validation of NMNPA Adhesives

This protocol outlines the creation of a self-initiating dental adhesive system using NMNPA[4].

  • Solvent Preparation: Dissolve NMNPA (CAS 214709-71-4) in anhydrous acetone to create a 5% w/w solution. Causality: Acetone acts as a water-chaser, displacing moisture within the dentin tubules to allow deep penetration of the monomer.

  • Monomer Integration: Combine the NMNPA solution with a carboxylic acid methacrylate monomer (e.g., PMGDM) at a 1:1 molar ratio.

  • Application: Apply the solution to etched dentin. The acid-amine complexation will spontaneously generate free radicals upon solvent evaporation.

  • Self-Validation Step (FTIR): The formulation's efficacy is self-validated through real-time Fourier Transform Infrared (FTIR) spectroscopy. Monitor the conversion of aliphatic C=C bonds (1636 cm⁻¹) relative to an internal aromatic C=C standard (1608 cm⁻¹). A plateau in the conversion rate mathematically confirms the termination of the radical polymerization phase.

Protocol 2: SPPS Coupling of Sterically Hindered N-Me-Phe

This protocol details the coupling of Fmoc-N-methyl-L-phenylalanine (CAS 77128-73-5) onto a growing peptide chain[5].

  • Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc group.

  • Activation: In a separate vial, dissolve 4 equivalents of Fmoc-N-Me-Phe-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIEA (N,N-Diisopropylethylamine). Causality: DIEA is chosen over TEA because its bulky isopropyl groups prevent it from acting as a competing nucleophile, minimizing epimerization.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (significantly longer than the standard 45 minutes due to steric hindrance).

  • Self-Validation Step (Chloranil Test): The standard Kaiser test is useless here as it only detects primary amines. You must use the Chloranil test. Take a few resin beads and add a drop of 2% acetaldehyde in DMF and a drop of 2% chloranil in DMF. A colorless/yellow result confirms successful acylation. A blue/green color indicates unreacted secondary amines, triggering an automatic re-coupling cycle.

  • Capping: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) to cap any unreacted amines, preventing deletion sequences.

SPPS_Workflow Step1 1. Deprotection 20% Piperidine in DMF Step2 2. Activation Fmoc-N-Me-Phe-OH + HATU + DIEA Step1->Step2 Step3 3. Coupling 2-4 hours at RT (Steric Hindrance) Step2->Step3 Step4 4. Capping Acetic Anhydride + DIEA Step3->Step4 Step5 5. Cleavage TFA/TIS/H2O (95:2.5:2.5) Step4->Step5

Figure 3: Self-validating solid-phase peptide synthesis workflow for N-methylated amino acids.

References

  • Properties and interactions of oral structures and restorative materials - NIST Technical Series Publications Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • N-Methyl-L-phenylalanine CAS 2566-30-5 Source: Watson International URL:[Link]

Sources

Foundational

Thermodynamic Stability of N-Methyl-L-Phenylalanine at Room Temperature: A Technical Guide

Executive Summary As drug development increasingly pivots toward metabolically stable peptide therapeutics, understanding the foundational thermodynamics of non-canonical building blocks is paramount. N-methyl-L-phenylal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly pivots toward metabolically stable peptide therapeutics, understanding the foundational thermodynamics of non-canonical building blocks is paramount. N-methyl-L-phenylalanine (N-Me-Phe) serves as a critical moiety for enhancing proteolytic resistance and modulating conformational rigidity. This whitepaper provides an in-depth physicochemical analysis of N-Me-Phe at standard room temperature (298.15 K), detailing its energetic landscape, structural stability, and the self-validating experimental protocols required to quantify its thermodynamic parameters.

The Thermodynamic Landscape of N-Methylation

The addition of a methyl group to the α -amino nitrogen of phenylalanine fundamentally rewires the molecule's thermodynamic behavior. In canonical L-phenylalanine, the secondary amide bond (when incorporated into a peptide backbone) strongly favors the trans conformation due to severe steric clash in the cis state. However, N-methylation introduces a bulky CH3​ group that destabilizes the trans ground state. This ground-state destabilization effectively lowers the activation energy ( EA​ ) required for rotation around the C-N bond, allowing N-methylated peptides to interconvert between cis and trans forms at room temperature[1].

Furthermore, Density Functional Theory (DFT) calculations reveal that N-methylation alters the frontier molecular orbitals, decreasing the EHOMO-LUMO gap and increasing the molecular dipole moment[1]. Paradoxically, while the ClogP (lipophilicity) increases, the free energy of solvation ( ΔGsolv​ ) becomes more negative, enhancing aqueous solubility due to increased polarizability[1].

Room Temperature Stability Profile (298.15 K)

From a degradation standpoint, N-Me-Phe is thermodynamically inert at 298.15 K under standard atmospheric conditions. The activation energy for auto-oxidation or spontaneous hydrolysis of the N-C bond far exceeds the available thermal energy ( kB​T≈0.59 kcal/mol). Safety and stability data confirm that the molecule does not decompose at room temperature and remains stable under normal storage conditions[2].

In biological and synthetic applications, this stability is leveraged to confer resistance against enzymatic degradation, making N-Me-Phe a critical building block for metabolically stable peptide therapeutics[3]. Even when utilized as a substrate in biocatalytic processes involving engineered phenylalanine ammonia lyases, the compound maintains structural integrity over extended reaction times at ambient temperatures[4].

Quantitative Thermodynamic Parameters

The following table synthesizes the core thermodynamic and physicochemical shifts induced by the N-methylation of phenylalanine at 298.15 K.

Thermodynamic / Physicochemical ParameterValue / Trend for N-Me-PheMechanistic Implication
Standard State Stability (298.15 K) Highly StableKinetically trapped against spontaneous auto-oxidation or hydrolysis.
Cis/Trans Activation Energy ( EA​ ) Lowered (vs. canonical Phe)Allows dynamic interconversion between conformers at room temperature.
Solvation Free Energy ( ΔGsolv​ ) More NegativeEnhanced aqueous solubility despite increased overall lipophilicity.
Dipole Moment ( μ ) IncreasedStrengthens dipole-dipole interactions with polar solvents (e.g., water).
ClogP Increment +0.49 to +1.02Increases membrane permeability and oral bioavailability potential.

Experimental Methodologies: Self-Validating Protocols

In physical chemistry, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems—incorporating mass-balance and peak-purity checks to definitively distinguish true thermodynamic equilibrium from artifactual degradation.

Protocol 1: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)

Causality: NMR is selected because it provides non-destructive, real-time quantitation of cis and trans conformer populations. By utilizing D2​O buffered to pH 7.4, we lock the zwitterionic state of N-Me-Phe, ensuring that changes in the dipole moment and solvation energy are strictly temperature-dependent, not pH-driven.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of high-purity (>99%) N-Me-Phe in 600 µL of D2​O containing 50 mM sodium phosphate buffer (pD adjusted to 7.4).

  • Internal Standard Addition: Add 0.1% (w/v) 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal chemical shift and integration reference.

  • Thermal Equilibration: Insert the sample into the NMR spectrometer and equilibrate at 298.15 K for 15 minutes.

  • Data Acquisition: Acquire 1D 1H -NMR spectra. Integrate the distinct N-methyl singlet resonances corresponding to the cis and trans conformers.

  • Temperature Cycling: Ramp the temperature from 283.15 K to 313.15 K in 5 K increments, allowing 10 minutes of equilibration per step. Extract Keq​ at each step to calculate ΔH and ΔS via the Van 't Hoff equation.

  • System Self-Validation (Mass Balance Check): After reaching 313.15 K, cool the sample back to 298.15 K and acquire a final spectrum. The sum of the cis and trans N-methyl peak integrals must equal the initial total integral relative to the DSS standard. A deviation of <1% validates that no thermal degradation occurred.

Protocol 2: Accelerated Degradation Profiling via RP-HPLC-PDA

Causality: To definitively prove long-term stability at room temperature, we must apply the Arrhenius equation. By subjecting the molecule to thermal stress and monitoring via Reversed-Phase High-Performance Liquid Chromatography with a Photodiode Array (RP-HPLC-PDA), we can detect trace degradation products and extrapolate the degradation rate constant ( k ) back to 298.15 K.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL solution of N-Me-Phe in a 50:50 mixture of HPLC-grade Water:Acetonitrile.

  • Thermal Stress: Aliquot the solution into sealed amber glass vials. Incubate at 298.15 K (Control), 313.15 K, and 333.15 K for 72 hours.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B) to ensure sharp peak shape for the zwitterion.

  • Detection: Monitor absorbance from 200-400 nm using the PDA.

  • System Self-Validation (Peak Purity Check): Utilize the PDA software to perform a peak purity analysis on the N-Me-Phe peak. A purity angle less than the purity threshold confirms no co-eluting degradation products are hiding beneath the main peak, validating the specificity of the stability-indicating method.

Mechanistic Visualizations

Workflow N1 Prepare N-Me-Phe (>99% Purity) N2 Equilibration (298.15 K, pH 7.4) N1->N2 N3 VT-NMR Analysis (Conformer Ratio) N2->N3 Aliquot A N4 RP-HPLC-PDA (Degradation Tracking) N2->N4 Aliquot B N5 Thermodynamic Extraction (ΔG, ΔH, ΔS, EA) N3->N5 N4->N5 N6 Self-Validation: Mass Balance & Peak Purity N5->N6

Experimental workflow for self-validating thermodynamic analysis of N-Me-Phe.

Landscape S1 Trans-Conformer (Ground State) S2 Rotational Transition State (Lowered EA via N-Me) S1->S2 Thermal Energy (298.15 K) S4 Degradation (Kinetically Blocked at RT) S1->S4 Extreme Stress Only S2->S1 Relaxation S3 Cis-Conformer (Metastable State) S2->S3 Relaxation S3->S2 Thermal Energy S3->S4 Extreme Stress Only

Thermodynamic energy landscape of N-Me-Phe at room temperature (298.15 K).

References

  • Title: The effect of N-methylation of amino acids (Ac-X-OMe)
  • Source: Tokyo Chemical Industry (TCI)
  • Title: The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide Source: Benchchem URL
  • Title: Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme Source: ACS Publications URL

Sources

Exploratory

The N-Methyl-D-Aspartate (NMDA) Receptor Binding Affinity Profile: A Technical Guide for Drug Discovery

Abstract The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission, is a highly complex ion channel with a sophisticated pharmacological profile. Its involvement in a myriad of physio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission, is a highly complex ion channel with a sophisticated pharmacological profile. Its involvement in a myriad of physiological processes, including synaptic plasticity, learning, and memory, and its dysregulation in numerous neurological and psychiatric disorders, has made it a prime target for therapeutic intervention.[1][2][3] This in-depth technical guide provides a comprehensive overview of the NMDA receptor's binding affinity profile. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the receptor's architecture, the nuances of its various binding sites, and the methodologies employed to characterize the affinity of novel ligands. By synthesizing established protocols with mechanistic insights, this guide aims to empower the scientific community to navigate the complexities of NMDA receptor pharmacology and accelerate the development of next-generation therapeutics.

Introduction: The Intricacies of the NMDA Receptor

The NMDA receptor is a heterotetrameric ligand-gated ion channel, primarily composed of two GluN1 subunits and two GluN2 (A-D) subunits, although other subunit compositions exist.[4][5] This modular assembly gives rise to a diversity of receptor subtypes with distinct pharmacological and physiological properties.[1][6] Unlike other ionotropic glutamate receptors, the activation of the NMDA receptor is a coincidence detector, requiring the simultaneous binding of two agonists: glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[5][7][8] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺) in a voltage-dependent manner.[5][8] This intricate gating mechanism allows the NMDA receptor to play a pivotal role in Hebbian learning and synaptic plasticity.

The receptor's complex structure presents multiple distinct binding sites, each offering a potential avenue for pharmacological modulation. These include the orthosteric agonist binding sites, a channel-blocking site within the ion pore, and several allosteric modulatory sites.[4][6] Understanding the binding affinity of a compound for these various sites is paramount in predicting its functional effects and therapeutic potential.

The NMDA Receptor's Pharmacological Landscape: A Multiplicity of Binding Sites

The multifaceted nature of the NMDA receptor is exemplified by its numerous, distinct binding domains that can be targeted by a wide array of ligands.

Orthosteric Binding Sites
  • Glutamate Binding Site: Located on the GluN2 subunits, this is the primary recognition site for the endogenous agonist L-glutamate.[5] Competitive antagonists that bind to this site, such as D-AP5, directly prevent agonist-induced channel activation.[5]

  • Glycine/D-Serine Co-agonist Site: Situated on the GluN1 subunit, this site must be occupied by a co-agonist (glycine or D-serine) for glutamate to effectively open the ion channel.[5][9][10] Ligands targeting this site can act as agonists, partial agonists, or antagonists, thereby modulating the receptor's response to glutamate.

Intrinsic Channel Pore Site

The ion channel itself houses a binding site for uncompetitive antagonists, also known as open-channel blockers. These molecules, such as phencyclidine (PCP), ketamine, and dizocilpine (MK-801), can only access their binding site when the channel is in its open conformation.[8][9] By physically occluding the pore, they prevent the influx of cations, including Ca²⁺.[9] The kinetics of binding and unbinding from this site are crucial determinants of a drug's pharmacological profile and clinical tolerability.[9]

Allosteric Modulatory Sites

Allosteric modulators bind to sites topographically distinct from the agonist recognition sites and the channel pore, influencing receptor function without directly competing with agonists.[4][11] This offers a more nuanced approach to receptor modulation, with the potential for greater subtype selectivity and improved side-effect profiles.[11]

  • Negative Allosteric Modulators (NAMs): These compounds reduce the probability of channel opening or decrease the maximal response to agonists. A well-characterized example is ifenprodil, which selectively targets GluN2B-containing receptors by binding to the interface between the GluN1 and GluN2B N-terminal domains.[1][11]

  • Positive Allosteric Modulators (PAMs): PAMs enhance the receptor's response to agonists, often by increasing the channel open probability or slowing desensitization.[4][12] These molecules represent a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction.

  • Other Modulatory Sites: The receptor is also subject to modulation by endogenous substances like zinc, polyamines, and neurosteroids, each acting at their own distinct sites to fine-tune receptor activity.[4][6][10]

Methodologies for Characterizing Binding Affinity

Determining the binding affinity of a compound for the NMDA receptor is a cornerstone of preclinical drug development. Radioligand binding assays have historically been the gold standard, offering high sensitivity and the ability to probe specific binding sites.[13][14] However, non-radiometric techniques are gaining prominence due to safety and cost considerations.

Radioligand Binding Assays: The Foundational Technique

Radioligand binding assays are equilibrium-based assays that measure the interaction of a radiolabeled ligand with its receptor.[13] The fundamental principle involves incubating a source of receptors (e.g., brain homogenates or cell membranes expressing the receptor) with a radioligand and then separating the bound from the unbound radioligand.

  • Radioligand Selection: The choice of radioligand is critical and depends on the specific binding site being investigated. The radioligand should exhibit high affinity and selectivity for the target site.

  • Receptor Preparation: Rodent brain tissue, particularly the cortex or hippocampus where NMDA receptors are densely expressed, is a common source of native receptors.[15] Alternatively, cell lines recombinantly expressing specific NMDA receptor subtypes can be used to assess subtype selectivity.

  • Assay Conditions: Buffer composition, incubation time, and temperature must be optimized to ensure the binding reaction reaches equilibrium and that the receptor remains stable.

  • Separation of Bound and Unbound Ligand: Rapid vacuum filtration is the most common method for separating receptor-bound radioligand from the free radioligand in solution.[14]

  • Data Analysis: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting. This data is then used to determine key binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Prep Receptor Source Preparation (e.g., Brain Homogenate) Incubation Incubate Receptor Source, Radioligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Radioligand & Test Compound Serial Dilutions Ligand_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Calculate Kd, Ki, Bmax) Counting->Data_Analysis

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol: [³H]MK-801 Binding Assay for the NMDA Receptor Channel Site

This protocol describes a competitive binding assay to determine the affinity of a test compound for the phencyclidine (PCP) site within the NMDA receptor ion channel using [³H]MK-801, a high-affinity uncompetitive antagonist.[16][17][18]

I. Materials and Reagents

  • Receptor Source: Crude synaptic membranes prepared from rat forebrain.

  • Radioligand: -MK-801 (Dizocilpine), specific activity ~20-30 Ci/mmol.

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4.

  • Test Compounds: Stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: 10 µM unlabeled (+)-MK-801 or 10 µM Phencyclidine (PCP).

  • Enhancing Ligands: 100 µM L-Glutamate and 100 µM Glycine (to open the channel and allow [³H]MK-801 access).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Vials.

II. Membrane Preparation

  • Homogenize fresh or frozen rat forebrains in ice-cold 50 mM Tris-HCl buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

  • Finally, resuspend the pellet in the assay buffer at a protein concentration of approximately 1 mg/mL. Store at -80°C until use.

III. Binding Assay Procedure

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Assay Buffer

    • Test compound or vehicle (for total binding) or non-specific binding control.

    • 100 µM L-Glutamate and 100 µM Glycine.

    • [³H]MK-801 (at a final concentration near its Kd, typically 1-5 nM).

    • Membrane preparation (100-200 µg protein per tube).

  • Incubate the mixture for 60 minutes at room temperature to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

  • Wash the filters rapidly with cold wash buffer (3 x 4 mL) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

IV. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Alternative and Emerging Techniques

While radioligand binding assays are robust, concerns over radioactive waste and handling have spurred the development of alternative methods.

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands. Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) can measure binding events in real-time and in a homogenous format, making them amenable to high-throughput screening.[19][20]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized receptor.[13] It provides real-time kinetic data, including association (kon) and dissociation (koff) rates.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a receptor, providing a complete thermodynamic profile of the interaction.[21]

Data Interpretation: A Profile of Ligand Affinities

The output of binding assays is a set of quantitative data that describes the affinity of a compound for the NMDA receptor. This data is typically presented in tabular format for easy comparison.

Ligand ClassExample CompoundTarget SiteTypical Kᵢ (nM)Reference
Competitive Antagonist D-AP5Glutamate Site (GluN2)500 - 5,000[5]
Glycine Site Antagonist L-689,560Glycine Site (GluN1)5 - 20[14]
Channel Blocker (+)-MK-801Channel Pore1 - 10[15]
Channel Blocker MemantineChannel Pore1,000 - 5,000[8]
GluN2B-selective NAM IfenprodilAllosteric (GluN1/GluN2B)10 - 50[2]
GluN2B-selective NAM Ro 25-6981Allosteric (GluN1/GluN2B)1 - 10[2][22]

Note: Kᵢ values are approximate and can vary depending on the specific receptor subtype composition and experimental conditions.

Conclusion: From Binding Affinity to Therapeutic Innovation

A thorough understanding of a compound's binding affinity profile for the NMDA receptor is a critical first step in the drug discovery pipeline. By employing the robust methodologies outlined in this guide, researchers can elucidate the precise molecular interactions that govern a ligand's activity. This knowledge is not merely academic; it is the foundation upon which rational drug design is built. The ability to selectively target specific binding sites and receptor subtypes holds the promise of developing novel therapeutics with enhanced efficacy and reduced side effects for a range of devastating neurological and psychiatric disorders. The continued exploration of the NMDA receptor's intricate pharmacology will undoubtedly pave the way for future breakthroughs in neuroscience and medicine.

References

  • Acker, T. M., et al. (2011). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. PMC. [Link]

  • Stroebel, D., et al. (2018). Structure, function, and allosteric modulation of NMDA receptors. PMC. [Link]

  • Hackos, D. H., et al. (2018). Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors: Structure–Activity Relationships and Mechanisms of Action. Journal of Medicinal Chemistry. [Link]

  • Katzman, B. A., et al. (2018). An NMDAR positive and negative allosteric modulator series share a binding site and are interconverted by methyl groups. eLife. [Link]

  • Monaghan, D. T., & Jane, D. E. (2009). Allosteric Modulation of N-methyl-D-aspartate Receptors. PubMed. [Link]

  • Dutta, S., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link]

  • Li, Y., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. MDPI. [Link]

  • Zhu, S., & Paoletti, P. (2023). Structural insights into NMDA receptor pharmacology. PMC. [Link]

  • Ibrahim, W., & El-Kadi, A. O. S. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. [Link]

  • Reynolds, I. J. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink. [Link]

  • Zhu, S., & Paoletti, P. (2023). Structural insights into NMDA receptor pharmacology. Biochemical Society Transactions. [Link]

  • Reynolds, I. J. (2025). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. ResearchGate. [Link]

  • Kornhuber, J., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions. PubMed. [Link]

  • Olverman, H. J., et al. (1988). The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. PubMed. [Link]

  • Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

  • Ghasemi, M., & Shafaroodi, H. (2024). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. MDPI. [Link]

  • Wikipedia. (n.d.). NMDA receptor. Wikipedia. [Link]

  • Le-Corronc, H., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]

  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. BMG Labtech. [Link]

  • Li, Y., et al. (2025). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. ResearchGate. [Link]

  • Traynelis, S. F., et al. (2023). Pharmacology of NMDA Receptors. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (n.d.). Receptors, N-Methyl-D-Aspartate. MeSH - NCBI. [Link]

  • Moaddel, R., et al. (2017). Synthesis and N-Methyl-d-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. ACS Publications. [Link]

  • ResearchGate. (n.d.). N-methyl-d-aspartate (NMDA) receptor and its ligand binding sites. ResearchGate. [Link]

  • Celtarys. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Edwards, D. P. (n.d.). Cell-free ligand binding assays for nuclear receptors. PubMed. [Link]

Sources

Foundational

In Vivo Pharmacokinetics of N-Methyl-N-Phenylalanine: A Technical Whitepaper on Peptide Backbone Engineering

Executive Summary Native peptides possess immense therapeutic potential due to their high target affinity and specificity; however, their clinical translation is frequently bottlenecked by poor in vivo pharmacokinetics (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Native peptides possess immense therapeutic potential due to their high target affinity and specificity; however, their clinical translation is frequently bottlenecked by poor in vivo pharmacokinetics (PK). Rapid proteolytic degradation and an inability to cross lipid bilayers result in negligible oral bioavailability and short plasma half-lives. The strategic incorporation of the non-natural amino acid N-methyl-N-phenylalanine (N-Me-Phe) fundamentally alters the physicochemical properties of the peptide backbone. As a Senior Application Scientist, I present this whitepaper to dissect the mechanistic causality behind N-Me-Phe's PK enhancements and provide a self-validating framework for profiling these engineered therapeutics in vivo.

The Mechanistic Causality of PK Enhancement

The profound impact of N-Me-Phe on systemic exposure and tissue distribution is driven by two primary biophysical mechanisms: steric shielding and the modulation of solvation thermodynamics.

Protease Evasion via Steric and Electronic Shielding

Digestive and systemic proteases (such as chymotrypsin and carboxypeptidases) rely heavily on the peptide backbone's amide hydrogen to stabilize the enzymatic transition state via hydrogen bonding within the oxyanion hole. N-methylation eliminates this critical hydrogen-bond donor and introduces a sterically demanding methyl group. This modification restricts the ϕ and ψ dihedral angles, locking the peptide into a rigid, protease-resistant conformation and creating a severe steric clash within the enzyme's S1/S1' subsites. Consequently, incorporating even a single N-Me-Phe residue has been shown to increase a peptide's in vivo half-life by up to 45-fold [][].

Membrane Permeability via Desolvation Penalty Reduction

For a peptide to passively diffuse across the intestinal epithelium or the blood-brain barrier (BBB), it must shed its aqueous hydration shell. The thermodynamic cost of desolvating an unshielded polar amide N-H group is highly unfavorable. By masking this hydrogen bond donor, N-Me-Phe significantly lowers the molecule's polar surface area (PSA) [2][2]. This reduction in the desolvation penalty allows the peptide to readily partition into the hydrophobic core of lipid bilayers, drastically enhancing intestinal permeability and oral bioavailability [3][3]. Furthermore, the added lipophilicity from the N-methyl group promotes favorable ion-pairing interactions, further optimizing transcellular absorption [4][4].

G NMP N-Methyl-N-Phenylalanine Incorporation Mech1 Steric Bulk Addition & Conformational Rigidity NMP->Mech1 Mech2 Elimination of Amide Hydrogen Bond Donor NMP->Mech2 Effect1 Protease Resistance (e.g., Chymotrypsin) Mech1->Effect1 Blocks enzyme active sites Effect2 Reduced Desolvation Penalty in Lipids Mech2->Effect2 Lowers thermodynamic barrier PK1 Extended In Vivo Half-Life (t1/2) Effect1->PK1 PK2 Enhanced Passive Membrane Permeability Effect2->PK2 PK3 Blood-Brain Barrier (BBB) Penetration PK2->PK3 BBB Shuttle capability

Mechanistic pathways through which N-methyl-N-phenylalanine enhances in vivo pharmacokinetics.

Quantitative Pharmacokinetic Profiling

The translation of these biophysical changes into measurable in vivo PK parameters is striking. Below is a synthesized comparison of typical baseline metrics for native peptides versus their N-Me-Phe engineered counterparts.

Pharmacokinetic ParameterNative Peptide (Typical)N-Me-Phe Modified AnalogMechanistic Driver
In Vivo Half-Life ( t1/2​ ) MinutesHours (Up to 45-fold increase)Steric occlusion of protease active sites; loss of scissile amide bond[].
Intestinal Permeability ( Papp​ ) Low ( <1×10−6 cm/s)High ( >5×10−6 cm/s)Reduction of hydrogen-bond donors; lowered desolvation energy[3].
Oral Bioavailability ( F ) <1% 10%−30%+ Combined resistance to luminal peptidases and enhanced transcellular diffusion[3].
Blood-Brain Barrier Penetration ImpermeablePermeable (Shuttle capability)Increased lipophilicity; passive diffusion via endothelial lipid bilayers[5].

Case Study: N-Me-Phe as a Blood-Brain Barrier (BBB) Shuttle

The utility of N-Me-Phe is best demonstrated by its ability to convert impermeable molecules into CNS-active drugs. Groundbreaking research by Giralt and colleagues demonstrated that N-methyl phenylalanine-rich peptides, such as Ac-N-MePhe-(N-MePhe)3-CONH2, function as highly versatile blood-brain barrier (BBB) shuttles [5][5]. By synthetically coupling these shuttles to highly polar, non-permeating cargos like GABA, L-Dopa, and nipecotic acid, the researchers achieved successful passive transfer across rigorous in vitro BBB models, including Parallel Artificial Membrane Permeability Assays (PAMPA) and Bovine Brain Microvessel Endothelial Cells (BBMECs) [6][6]. This highlights how backbone N-methylation fundamentally alters the biodistribution limits of peptide therapeutics.

Self-Validating Experimental Protocol: In Vivo PK Evaluation

To ensure that observed stability is intrinsic to the molecule and not an artifact of the assay, I mandate the use of orthogonal validation at every stage of PK profiling.

Phase 1: Synthesis and In Vitro Triage
  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the peptide using Fmoc-N-Me-Phe-OH. Due to the steric hindrance of the secondary amine, utilize high-efficiency coupling reagents (e.g., HATU/HOAt) and extend coupling times to 2 hours.

    • Self-Validation: Confirm >95% purity and correct mass via LC-MS prior to assaying to rule out truncated sequences.

  • In Vitro Permeability Screening: Evaluate passive diffusion using PAMPA and BBMEC models.

    • Self-Validation: Concurrently run high-permeability (propranolol) and low-permeability (atenolol) standard compounds to verify the integrity of the artificial membrane and cell monolayers[5].

Phase 2: In Vivo Dosing and Isotope Tracking
  • Radiolabeling (Optional but Recommended): For high-resolution biodistribution mapping, conjugate the peptide with a DOTA chelator and radiolabel with 68Ga for small-animal PET imaging [7][7].

  • Animal Administration: Fast male Sprague-Dawley rats for 12 hours prior to oral (PO) dosing (10 mg/kg) to normalize gastric transit. Intravenous (IV) cohorts (5 mg/kg) require no fasting.

  • Serial Biofluid Sampling: Collect 200 µL blood samples via jugular vein cannula at predetermined intervals (0.08 to 24 hours).

    • Self-Validation: Immediately spike collection tubes with a broad-spectrum protease inhibitor cocktail to halt ex vivo degradation, ensuring the calculated clearance ( CL ) strictly reflects in vivo metabolism.

Phase 3: LC-MS/MS Bioanalysis and PK Modeling
  • Sample Extraction: Perform protein precipitation using cold acetonitrile spiked with a Stable-Isotope-Labeled (SIL) internal standard (e.g., 13C/15N -labeled N-Me-Phe analog) [][].

  • Quantification: Analyze the supernatant via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation: The SIL internal standard perfectly co-elutes with the analyte, correcting for matrix ionization effects and extraction recovery variance.

  • Data Modeling: Utilize non-compartmental analysis (NCA) software to derive critical PK parameters: Area Under the Curve ( AUC0−∞​ ), Clearance ( CL ), Volume of Distribution ( Vd​ ), and Half-life ( t1/2​ ).

Workflow Step1 1. Solid-Phase Peptide Synthesis (Fmoc-N-Me-Phe-OH) Step2 2. In Vitro Permeability (PAMPA & BBMEC Assays) Step1->Step2 Step3 3. Isotope Labeling (13C/15N or 68Ga for PET) Step2->Step3 Select high-permeability hits Step4 4. In Vivo Administration (Rodent Models - IV/PO) Step3->Step4 Step5 5. Biofluid Sampling & Extraction (Plasma/CSF) Step4->Step5 Serial timepoints Step6 6. LC-MS/MS Bioanalysis & Metabolite ID Step5->Step6 Step7 7. PK Parameter Derivation (Clearance, AUC, t1/2) Step6->Step7 Data modeling

Self-validating experimental workflow for the in vivo PK profiling of N-Me-Phe peptides.

Conclusion

The rational inclusion of N-methyl-N-phenylalanine represents a paradigm shift in peptide drug design. By simultaneously addressing the dual liabilities of proteolytic susceptibility and membrane impermeability, N-Me-Phe transforms biologically active sequences into viable, systemically circulating therapeutics. Rigorous, self-validating PK evaluation workflows are essential to accurately capture and leverage these enhanced biophysical properties in clinical development.

References

  • N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles - PubMed (NIH).[Link]

  • N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles - ResearchGate. [Link]

  • Method for constructing libraries of non-standard peptide compounds...
  • Detailed Analysis Concerning the Biodistribution and Metabolism of Human Calcitonin-Derived Cell-Penetrating Peptides - ACS Publications. [Link]

  • Iterative Conversion of Cyclin Binding Groove Peptides into Druglike CDK Inhibitors with Antitumor Activity - PMC (NIH). [Link]

Sources

Exploratory

Mass Spectrometry and Isomeric Differentiation of N-Methylphenylalanine Derivatives: A Technical Guide

Executive Summary In the fields of drug development, peptide synthesis, and metabolomics, the accurate identification of modified amino acids is critical for understanding molecular efficacy and biosynthetic pathways. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of drug development, peptide synthesis, and metabolomics, the accurate identification of modified amino acids is critical for understanding molecular efficacy and biosynthetic pathways. A common analytical challenge arises when differentiating N-methyl-L-phenylalanine (a naturally occurring methylated amino acid found in nonribosomal peptides) from its synthetic structural isomer, N-methyl-N-phenylalanine (an anilino-derivative).

Because both compounds share the identical molecular formula (C₁₀H₁₃NO₂), they possess the exact same molecular weight and monoisotopic mass. Consequently, standard single-stage Mass Spectrometry (MS1) cannot distinguish between them. This whitepaper provides a comprehensive, self-validating framework for application scientists to differentiate these isomers using High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS), focusing on the causality behind their divergent fragmentation pathways.

Physicochemical Profiling and Exact Mass

To establish a baseline for mass spectrometry targeting, we must first define the exact mass parameters. The theoretical monoisotopic mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

  • Calculation: (12.000000 × 10) + (1.007825 × 13) + (14.003074 × 1) + (15.994915 × 2) = 179.0946 Da .

  • Protonated Precursor ([M+H]⁺): 179.0946 Da + 1.007276 Da (proton) = 180.1019 Da .

The table below summarizes the physicochemical properties of both isomers.

PropertyN-Methyl-L-phenylalanineN-Methyl-N-phenylalanine
IUPAC Name (2S)-2-(methylamino)-3-phenylpropanoic acid2-(methyl(phenyl)amino)propanoic acid
Common CAS Number 2566-30-5214709-71-4
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 179.22 g/mol
Monoisotopic Exact Mass 179.0946 Da179.0946 Da
Precursor Ion [M+H]⁺ m/z 180.1019m/z 180.1019
Primary MS2 Diagnostic Ion m/z 134.0965m/z 106.0651 / 107.0730

Structural Causality in MS/MS Fragmentation

In high-resolution mass spectrometry (HRMS), resolving isomeric ambiguity requires moving beyond MS1 exact mass to interrogate MS2 fragmentation pathways. When subjected to Higher-energy Collisional Dissociation (HCD), the protonated precursor at m/z 180.1019 undergoes distinct bond cleavages dictated by its localized charge retention and structural stability.

Pathway A: N-Methyl-L-phenylalanine (The Immonium Cleavage) For the standard amino acid derivative, the nitrogen is located on the aliphatic alpha-carbon. During HCD fragmentation, the dominant pathway is the cleavage of the carboxyl group. The neutral loss of H₂O and CO (equivalent to formic acid, 46 Da) results in the formation of a highly stable immonium ion.

  • Causality: The charge is stabilized by the adjacent nitrogen and the benzylic system. The resulting fragment at m/z 134.0965 ([C₉H₁₂N]⁺) is a universally recognized diagnostic marker for N-methylated phenylalanine residues in cyclic depsipeptides and nonribosomal peptides (;).

Pathway B: N-Methyl-N-phenylalanine (The Anilino Cleavage) Conversely, the synthetic anilino derivative lacks the aliphatic alpha-carbon linkage to the phenyl ring. Instead, the nitrogen atom is directly bonded to the aromatic ring (an aniline core).

  • Causality: Upon HCD fragmentation, the weakest bond is the N-alkyl linkage to the propanoic acid moiety. Cleavage here results in the neutral loss of the propanoic acid radical (73 Da), yielding an N-methylaniline fragment at m/z 106/107 . The complete absence of the m/z 134 immonium ion serves as the definitive negative diagnostic marker for this isomer.

Experimental Workflow: LC-ESI-HRMS Protocol

To ensure high reproducibility and trustworthiness in your analytical pipeline, implement the following self-validating LC-MS/MS protocol. This method is optimized for the retention and baseline separation of polar aromatic isomers.

Step 1: Sample Preparation

  • Extract 10 mg of the analyte or biological sample in 1.0 mL of LC-MS grade Methanol/Acetonitrile (1:1, v/v).

  • Vortex for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins and insoluble matrices.

  • Filter the supernatant through a 0.22 μm PTFE syringe filter into an autosampler vial.

Step 2: UHPLC Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 μm particle size) maintained at 40°C.

  • Mobile Phases: Phase A: 0.1% Formic acid in LC-MS grade Water; Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Initiate at 5% B, hold for 1 min. Ramp to 95% B over 8 minutes. Hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min with an injection volume of 2 μL.

Step 3: HRMS and Tandem MS (MS/MS) Acquisition

  • Ionization: Operate the mass spectrometer (e.g., Orbitrap or Q-TOF) in Heated Electrospray Ionization positive mode (HESI+). Set the spray voltage to 3.5 kV and capillary temperature to 320°C.

  • MS1 Survey Scan: Acquire full-scan MS1 data at a resolution of 70,000 FWHM (at m/z 200) over a mass range of m/z 100–500. Target the exact mass of m/z 180.1019 with a mass tolerance of ≤ 5 ppm.

  • Data-Dependent MS2 (ddMS2): Isolate the precursor using a 1.0 m/z quadrupole isolation window. Apply Higher-energy Collisional Dissociation (HCD) using stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV to capture both fragile and stable fragments (). Acquire MS2 spectra at a resolution of 17,500 FWHM.

Mechanistic Workflow Diagram

G Sample Sample Prep (Metabolite Ext.) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization LC->ESI MS1 MS1 Precursor m/z 180.1019 ESI->MS1 CID HCD Fragmentation (20-40 eV) MS1->CID Iso1 N-Me-L-Phe Fragment: m/z 134 CID->Iso1 Immonium Ion Pathway Iso2 N-Me-N-Phe Fragment: m/z 106/107 CID->Iso2 Anilino Cleavage Pathway

Fig 1: LC-MS/MS workflow for the isomeric differentiation of N-methylphenylalanine derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6951135, N-Methylphenylalanine." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 151012841, (2S)-2-amino-3-(2-methylanilino)propanoic acid." PubChem, [Link].

  • Supuran, C. T., et al. "Application of feature-based molecular networking and MassQL for the MS/MS fragmentation study of depsipeptides." PubMed Central (PMC), National Institutes of Health, 2023. [Link].

  • Wang, Y., et al. "Metabolomic Analysis Demonstrates the Impacts of Polyketide Synthases PKS14 and PKS15 on the Production of Beauvericins." MDPI Journal of Fungi, 2023. [Link].

Protocols & Analytical Methods

Method

The Strategic Incorporation of N-methyl-N-phenylalanine: A Chiral Building Block for Advanced Drug Design

Introduction: Beyond the Canonical – The Rise of N-methylated Amino Acids In the landscape of modern medicinal chemistry and drug development, the pursuit of enhanced therapeutic properties is a constant driver of innova...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Canonical – The Rise of N-methylated Amino Acids

In the landscape of modern medicinal chemistry and drug development, the pursuit of enhanced therapeutic properties is a constant driver of innovation. While the 20 proteinogenic amino acids provide the fundamental blueprint for peptides and proteins, strategic modifications to these building blocks can unlock significant improvements in pharmacological performance. Among these modifications, N-methylation of the peptide backbone has emerged as a powerful and versatile tool. The incorporation of N-methyl-N-phenylalanine, a chiral building block, into peptide sequences offers a sophisticated strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low membrane permeability.[1][2][3]

This technical guide provides an in-depth exploration of N-methyl-N-phenylalanine as a chiral building block. We will delve into the profound effects of N-methylation on peptide structure and function, provide detailed, field-proven protocols for its synthesis and incorporation into peptide chains, and showcase its application in the design of next-generation therapeutics.

The Impact of N-Methylation: A Paradigm Shift in Peptide Properties

The introduction of a methyl group on the amide nitrogen of a phenylalanine residue instigates a cascade of beneficial changes in the physicochemical properties of a peptide.[2]

  • Enhanced Proteolytic Stability: The steric hindrance imparted by the N-methyl group shields the adjacent peptide bond from the action of proteases, the enzymes responsible for peptide degradation in the body. This increased resistance to enzymatic cleavage significantly extends the in-vivo half-life of the peptide, a critical factor for therapeutic efficacy.[1][] In some instances, the incorporation of a single N-methyl-phenylalanine residue can increase a peptide's half-life by as much as 45-fold.[]

  • Improved Membrane Permeability and Oral Bioavailability: The N-methyl group eliminates a hydrogen bond donor on the peptide backbone, which in turn reduces the molecule's overall polarity and increases its lipophilicity.[2] This subtle yet significant change can dramatically improve a peptide's ability to cross cellular membranes, leading to enhanced cell permeability and, in some cases, improved oral bioavailability.[3][5]

  • Conformational Constraint and Receptor Selectivity: N-methylation restricts the conformational freedom of the peptide backbone by limiting the rotation around the Cα-C and N-Cα bonds.[2][6] This pre-organization of the peptide into a more defined conformation can lead to higher binding affinity and selectivity for its target receptor or enzyme.[1][3] The influence of N-methylation is particularly pronounced in homochiral sequences, which show a strong preference for a βVI-folded conformation containing a cis amide bond.[7]

  • Reduced Aggregation and Increased Solubility: The disruption of interchain hydrogen bonding by N-methylation can inhibit the aggregation of peptide chains, a common challenge in the synthesis and formulation of certain peptide sequences. This can also lead to an increase in the solubility of the peptide.[8]

Synthetic Protocols: A Practical Guide to Implementation

The successful application of N-methyl-N-phenylalanine hinges on robust and efficient synthetic methodologies. Here, we provide detailed protocols for the preparation of the protected building block and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of Fmoc-N-methyl-L-phenylalanine

This protocol details a solid-phase approach for the synthesis of Fmoc-N-methyl-L-phenylalanine, utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This method, adapted from the Biron-Kessler and Miller-Scanlan methods, is efficient and avoids the need for purification of intermediates.[9]

Materials and Reagents:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-L-phenylalanine

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • N-Methyl-2-pyrrolidone (NMP)

  • Fmoc-OSu (Fmoc-succinimide)

  • Trifluoroacetic acid (TFA)

  • MilliQ water

Experimental Workflow:

Synthesis_Workflow Resin 2-CTC Resin Load_Phe 1. Load Fmoc-L-Phe Resin->Load_Phe Fmoc_Deprotection 2. Fmoc Deprotection Load_Phe->Fmoc_Deprotection Sulfonylation 3. Sulfonylation (o-NBS-Cl) Fmoc_Deprotection->Sulfonylation Methylation 4. Methylation (MeI or DMS) Sulfonylation->Methylation oNBS_Deprotection 5. o-NBS Deprotection Methylation->oNBS_Deprotection Fmoc_Protection 6. Fmoc Protection oNBS_Deprotection->Fmoc_Protection Cleavage 7. Cleavage from Resin Fmoc_Protection->Cleavage Product Fmoc-N-Me-L-Phe-OH Cleavage->Product

Caption: Workflow for the solid-phase synthesis of Fmoc-N-methyl-L-phenylalanine.

Step-by-Step Procedure:

  • Loading of Fmoc-L-phenylalanine onto 2-CTC Resin:

    • Swell the 2-CTC resin in DCM for 30 minutes.

    • Dissolve Fmoc-L-phenylalanine (2 equivalents relative to resin loading) and DIEA (4 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Cap any unreacted sites on the resin by adding methanol and agitating for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.

    • Wash the resin extensively with DMF and DCM.

  • Sulfonylation:

    • Dissolve o-NBS-Cl (3 equivalents) and collidine (6 equivalents) in NMP.

    • Add the solution to the resin and agitate for 1-2 hours.

    • Wash the resin with NMP and DCM.

  • Methylation:

    • Dissolve methyl iodide or dimethyl sulfate (10 equivalents) and DBU (5 equivalents) in DMF.

    • Add the solution to the resin and agitate for 30-60 minutes. Repeat if necessary until methylation is complete (monitored by TLC of a cleaved aliquot).

    • Wash the resin with DMF and DCM.

  • o-NBS Deprotection:

    • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

    • Treat the resin with this solution for 15 minutes, and repeat.

    • Wash the resin with NMP and DCM.

  • Fmoc Protection:

    • Dissolve Fmoc-OSu (3 equivalents) and DIEA (3 equivalents) in DMF.

    • Add the solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage from Resin:

    • Prepare a cleavage solution of 1% TFA in DCM.

    • Treat the resin with the cleavage solution (10 mL/g of resin) for 1 minute and drain into a flask containing MilliQ water. Repeat this step four times.[9]

    • The aqueous solution now contains the product. The organic solvent can be removed under reduced pressure, and the product can be extracted or lyophilized.

Protocol 2: Incorporation of Fmoc-N-methyl-L-phenylalanine into Peptides via SPPS

The coupling of N-methylated amino acids is notoriously challenging due to steric hindrance and the reduced nucleophilicity of the secondary amine.[10] Standard coupling reagents are often ineffective.[10] This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.[8][11]

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-methyl-L-phenylalanine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Bromophenol blue test solution (250 mg in 50 mL of DMF)[8]

Experimental Workflow:

SPPS_Cycle Start Peptide-Resin (Free Amine) Coupling Coupling: 1. Fmoc-N-Me-Phe-OH 2. HATU 3. DIEA Start->Coupling Wash1 DMF Wash Coupling->Wash1 Monitor Bromophenol Blue Test Wash1->Monitor Decision Coupling Complete? Monitor->Decision Recouple Recouple Decision->Recouple No Wash2 DMF/DCM Wash Decision->Wash2 Yes Recouple->Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotection Next_Cycle Next Coupling Cycle or Cleavage Fmoc_Deprotection->Next_Cycle

Caption: SPPS cycle for the incorporation of an N-methylated amino acid.

Step-by-Step Procedure:

  • Resin Preparation:

    • Ensure the peptide-resin has a free N-terminal amine by performing Fmoc deprotection (20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

  • Activation of Fmoc-N-methyl-L-phenylalanine:

    • In a separate vessel, dissolve Fmoc-N-methyl-L-phenylalanine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the solution and allow for pre-activation for 1-3 minutes.[11]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. Longer reaction times may be necessary, especially when coupling to another N-methylated residue.[11]

  • Monitoring the Coupling Reaction:

    • The standard ninhydrin test is not effective for secondary amines. Use the bromophenol blue test to monitor the reaction.[10]

    • Take a small sample of the resin, wash it with methanol, and add the bromophenol blue test solution.

    • A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete reaction.[10]

  • Recoupling (if necessary):

    • If the bromophenol blue test is positive, filter the resin, wash with DMF, and repeat the coupling step with freshly prepared activated amino acid solution.

  • Washing:

    • Once the coupling is complete, filter the resin and wash it thoroughly with DMF and DCM to remove all soluble reagents and byproducts.

Troubleshooting Difficult Couplings:

  • Coupling to another N-methylated residue: This is a particularly challenging step. Consider using a more reactive coupling reagent like PyBrOP, or employ microwave-assisted synthesis to drive the reaction to completion.[8][12][13]

  • Guanidinylation: Uronium/aminium reagents like HATU can cause guanidinylation of the N-terminal amine, leading to chain termination. To minimize this, avoid using a large excess of the coupling reagent and keep pre-activation times short.[11]

The Conformational Landscape of N-methylated Peptides

The introduction of an N-methyl group significantly alters the accessible conformational space of a peptide residue. This is best visualized by its effect on the Ramachandran plot.

Ramachandran_Effect Normal_Residue Standard Amino Acid Residue Ramachandran_Plot Ramachandran Plot (Allowed Phi/Psi Angles) Normal_Residue->Ramachandran_Plot Wide range of N_Methyl_Residue N-Methylated Amino Acid Residue Restricted_Plot Restricted Ramachandran Plot N_Methyl_Residue->Restricted_Plot Leads to Conformation Peptide Secondary Structure (e.g., alpha-helix, beta-sheet) Ramachandran_Plot->Conformation Determines Altered_Conformation Altered Secondary Structure (e.g., beta-turn preference) Restricted_Plot->Altered_Conformation Favors

Caption: The effect of N-methylation on the conformational freedom of a peptide.

N-methylation restricts the allowable phi (φ) and psi (ψ) dihedral angles, making certain regions of the Ramachandran plot, such as the α-helical region, less accessible.[6] This steric constraint often induces a preference for turn-like structures, which can be crucial for mimicking the bioactive conformation of a peptide and enhancing its interaction with a biological target.[6][7]

Applications in Drug Discovery and Development: Case Studies

The strategic use of N-methyl-N-phenylalanine has been instrumental in the development of numerous peptide-based therapeutics with improved pharmacological profiles.

Original Peptide/Scaffold Modification Resulting Improvement Therapeutic Area Reference
Somatostatin AnalogMultiple N-methylations including N-Me-PheDrastically improved metabolic stability and intestinal permeability, leading to 10% oral bioavailability.Endocrinology[3]
HIV-1 Capsid Inhibitor ScaffoldIncorporation of an N-methylaniline substituted phenylalanine derivativePotent anti-HIV-1 activity.Infectious Disease[14]
General Peptide ScaffoldsSingle N-methylation with N-Me-PheIncreased resistance to chymotrypsin, leading to a significantly longer half-life.General Drug Design[]
Integrin AntagonistMultiple N-methylationsIncreased selectivity for different integrin subtypes.Oncology/Inflammation[3]

Conclusion: A Cornerstone of Modern Peptidomimetics

N-methyl-N-phenylalanine is far more than a simple modified amino acid; it is a powerful chiral building block that provides medicinal chemists with a precise tool to rationally design and optimize peptide-based drug candidates. By conferring enhanced stability, improved permeability, and conformational control, the strategic incorporation of N-methyl-N-phenylalanine can transform a promising peptide lead into a viable therapeutic agent. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this invaluable building block in their quest for novel and effective medicines.

References

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • Toniolo, C., et al. N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research. [Link]

  • Should My Peptide Be Methylated? LifeTein. [Link]

  • Conformational analysis of N-methylated peptides. ResearchGate. [Link]

  • Biron, E., et al. N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

  • Synthesis of N-BOC-N-methyl-d,l-phenylalanine. PrepChem.com. [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. [Link]

  • Sun, D., et al. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PMC. [Link]

Sources

Application

Application Note: Robust Sample Preparation and LC-MS/MS Quantification of N-Methyl-L-Phenylalanine

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Complex Biological Matrices (Plasma, Serum, and Fermentation Broth) Analyte: N-methyl-L-phenylalanine (N-Me-Phe) Introduc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Complex Biological Matrices (Plasma, Serum, and Fermentation Broth) Analyte: N-methyl-L-phenylalanine (N-Me-Phe)

Introduction & Scientific Context

N-methyl-L-phenylalanine (N-Me-Phe) is a critical non-proteinogenic amino acid widely utilized in the rational design of peptidomimetics. The N-methylation of the peptide backbone enhances proteolytic stability, increases lipophilicity, and improves membrane permeability, making it a cornerstone in modern drug discovery. Furthermore, N-Me-Phe is a key constituent of biologically active cyclodepsipeptides, such as the larvicidal and cytotoxic beauvericins produced by the entomopathogenic fungus Beauveria bassiana[1].

Quantifying N-Me-Phe in complex biological matrices presents significant analytical challenges. Its zwitterionic and amphoteric nature results in poor retention on standard reversed-phase (RP) liquid chromatography columns unless pre-column derivatization is employed[2]. To bypass the time-consuming derivatization steps while maintaining high sensitivity, this application note details a self-validating, underivatized workflow utilizing Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) tandem mass spectrometry (LC-MS/MS).

Mechanistic Insights: The Causality of Sample Preparation

A robust bioanalytical method cannot rely on empirical guesswork; every step must have a clear physicochemical rationale.

Why Mixed-Mode Cation Exchange (MCX)?

N-Me-Phe possesses a carboxylic acid group ( pKa​≈2.2 ) and a secondary amine ( pKa​≈9.8 ).

  • The Causality: By precipitating proteins with cold acetonitrile containing 0.1% formic acid, the sample pH drops below 3.0. At this pH, the carboxylic acid is fully protonated (neutral), while the secondary amine remains protonated (positively charged).

  • The Mechanism: This positive charge allows N-Me-Phe to bind tightly to the sulfonic acid moieties of the MCX sorbent via strong ionic interactions. Subsequent washing with 100% methanol removes neutral lipids, phospholipids, and acidic interferences without eluting the analyte. Finally, elution with 5% ammonium hydroxide in methanol raises the pH above 10, deprotonating the secondary amine, neutralizing the analyte, and releasing it from the sorbent.

Why HILIC over Reversed-Phase (RP-LC)?

Without derivatization reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ•Tag), N-Me-Phe elutes near the void volume on standard C18 columns due to its high polarity[2]. HILIC columns (e.g., BEH Amide) retain polar analytes by partitioning them into a water-enriched layer immobilized on the stationary phase. Starting the gradient with a high percentage of organic solvent (95% Acetonitrile) ensures strong retention of the underivatized amino acid, providing excellent peak shape and avoiding ion suppression from early-eluting salts.

Mandatory Visualization: Workflow & Fragmentation

Workflow A Aliquot 50 µL Biological Sample B Spike Internal Standard (IS) (N-Me-Phe-d3) A->B C Protein Precipitation (PPT) 150 µL Cold ACN + 0.1% FA B->C D Centrifuge 15,000 x g, 10 min C->D E Mixed-Mode Cation Exchange (MCX) Capture protonated secondary amine D->E F Elution & Evaporation 5% NH4OH in MeOH, dry under N2 E->F G Reconstitution & LC-MS/MS HILIC-ESI(+) MRM Analysis F->G

Caption: Step-by-step sample preparation workflow for N-methyl-L-phenylalanine extraction.

Fragmentation P Precursor Ion [M+H]+ m/z 180.1 F1 Immonium Ion (Quant) m/z 134.1 P->F1 - H2O, - CO (-46 Da) F2 Tropylium Ion (Qual) m/z 91.1 P->F2 Benzyl Cleavage (-89 Da)

Caption: Collision-induced dissociation (CID) fragmentation pathway of N-methyl-L-phenylalanine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates a self-validating feedback loop using an isotopically labeled internal standard (IS) added prior to extraction. This corrects for both variable extraction recoveries and matrix-induced ion suppression.

Reagents and Materials
  • Standards: N-methyl-L-phenylalanine (3)[3] and N-Me-Phe-d3 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Formate.

  • Consumables: Oasis MCX 96-well plate (30 mg/well) or equivalent.

Step-by-Step Extraction Methodology
  • Sample Aliquot: Transfer 50 µL of plasma, serum, or clarified fermentation broth into a 96-well collection plate.

  • IS Addition: Add 10 µL of N-Me-Phe-d3 working solution (500 ng/mL in 50% MeOH). Vortex for 30 seconds. Self-Validation Check: The IS must be added before any precipitation to accurately track physical losses.

  • Protein Precipitation: Add 150 µL of ice-cold ACN containing 0.1% FA. Vortex vigorously for 2 minutes to disrupt protein-analyte binding.

  • Centrifugation: Spin the plate at 15,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition the MCX plate with 1 mL MeOH, followed by 1 mL Water containing 0.1% FA.

  • Sample Loading: Transfer the supernatant from Step 4 onto the MCX plate. Apply a gentle vacuum (1-2 inHg) to allow dropwise loading.

  • Interference Wash: Wash the sorbent with 1 mL of 2% FA in Water (removes unbound proteins/salts), followed by 1 mL of 100% MeOH (removes neutral/acidic lipids).

  • Analyte Elution: Elute N-Me-Phe into a clean collection plate using 2 × 250 µL of 5% Ammonium Hydroxide in MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% ACN / 5% Water with 10 mM Ammonium Formate and 0.1% FA).

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using HILIC to ensure adequate retention of the highly polar underivatized amino acid. Mass spectrometric detection utilizes Electrospray Ionization (ESI) in positive mode. During Collision-Induced Dissociation (CID), the protonated molecule [M+H]+ at m/z 180.1 undergoes a neutral loss of H2​O and CO (-46 Da) to form a highly stable immonium product ion at m/z 134.1, which serves as the primary quantifier[3],[4],[5].

Table 1: HILIC Gradient Conditions

Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (%) (10 mM NH₄Formate + 0.1% FA in H₂O)Mobile Phase B (%) (10 mM NH₄Formate + 0.1% FA in 95% ACN)Curve
0.005.095.0Initial
1.005.095.06 (Linear)
4.0050.050.06 (Linear)
4.5050.050.06 (Linear)
4.605.095.06 (Linear)
6.505.095.06 (Linear)
Table 2: Mass Spectrometry (MRM) Parameters

Source Temp: 150°C | Desolvation Temp: 500°C | Capillary Voltage: 2.5 kV

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
N-Me-Phe 180.1134.12515Quantifier (Immonium)
N-Me-Phe 180.191.12530Qualifier (Tropylium)
N-Me-Phe-d3 (IS) 183.1137.12515Internal Standard

Data Processing & Quality Control Criteria

To ensure the assay meets regulatory bioanalytical standards (e.g., FDA/EMA guidelines), the following system suitability and validation parameters must be monitored for every batch.

Table 3: System Suitability and Acceptance Criteria
ParameterEvaluation MethodAcceptance Criteria
Extraction Recovery Peak area of pre-extraction spiked sample vs. post-extraction spiked blank.> 80% (CV < 15%)
Matrix Effect (ME) Peak area of post-extraction spiked blank vs. neat standard in solvent.85% – 115% (IS-normalized ME)
Linearity 8-point calibration curve (e.g., 1 to 1000 ng/mL). R2≥0.995 , weighting 1/x2
Carryover Injection of blank solvent immediately following the Upper Limit of Quantification (ULOQ).< 20% of the LLOQ peak area

References

  • Source: nih.
  • Source: acs.
  • (PDF)
  • Source: nih.
  • Source: semanticscholar.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Methyl-L-Phenylalanine Synthesis

Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical challenges drug development professionals face when synthesizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical challenges drug development professionals face when synthesizing N-methyl-L-phenylalanine (N-Me-Phe).

Backbone N-methylation is a pivotal modification in peptide engineering. It enhances lipophilicity, increases proteolytic stability, and significantly improves membrane permeability, making it essential for developing orally bioavailable peptide therapeutics. However, traditional direct methylation of amino acids often leads to catastrophic yield losses due to over-methylation (forming quaternary ammonium salts) and base-catalyzed racemization[1].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, enantiopure synthesis.

Synthetic Workflows for N-Methylation

To prevent over-alkylation, the primary amine must be electronically or sterically deactivated. The two most authoritative and reliable pathways are the Oxazolidinone (Freidinger) Method and the Fukuyama o-NBS Method .

G cluster_A Route A: Oxazolidinone Method cluster_B Route B: Fukuyama o-NBS Method Start L-Phenylalanine Derivative Ox1 Paraformaldehyde / Acid Catalyst (Cyclization) Start->Ox1 Fuk1 o-NBS-Cl / Base (Sulfonylation) Start->Fuk1 Ox2 5-Oxazolidinone Intermediate Ox1->Ox2 Ox3 Triethylsilane (TES) / TFA (Reductive Cleavage) Ox2->Ox3 End N-Methyl-L-Phenylalanine (High Yield, High ee) Ox3->End Fuk2 o-NBS-Protected Amine Fuk1->Fuk2 Fuk3 MeI / K2CO3 or Mitsunobu (Methylation) Fuk2->Fuk3 Fuk4 Thiolate (e.g., Mercaptoethanol) (Desulfonylation) Fuk3->Fuk4 Fuk4->End

Figure 1: Comparison of the Oxazolidinone and Fukuyama synthetic pathways for N-methylation.

Quantitative Method Comparison
MethodologyTypical YieldRacemization RiskScalabilityMechanism of ControlKey Reagents
Fukuyama (o-NBS) 85–95%LowExcellent (Solid & Solution)Electronic deactivation via sulfonamideo-NBS-Cl, MeI, K₂CO₃, Thiolate
Oxazolidinone 80–90%Very LowGood (Solution Phase)Steric locking via 5-membered ringParaformaldehyde, TES, TFA
Direct NaH/MeI 50–70%Moderate to HighPoorNone (Prone to over-methylation)NaH, MeI (excess)
Standard Operating Protocols
Protocol 1: Fukuyama Amine Synthesis (Solution Phase)

Causality & Logic: The o-nitrobenzenesulfonyl (o-NBS) group withdraws electron density via resonance and inductive effects. This lowers the pKa of the N-H bond to ~11, allowing deprotonation by mild bases (K₂CO₃) instead of harsh bases (NaH) that cause racemization. Once methylated, the sulfonamide is electronically deactivated, entirely preventing a second methylation event[2].

  • Sulfonylation: Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in dry CH₂Cl₂. Add triethylamine (2.2 eq) and cool to 0 °C. Dropwise, add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq). Stir for 2 hours. Wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.

  • Methylation: Dissolve the o-NBS-protected intermediate in anhydrous DMF. Add finely powdered K₂CO₃ (3.0 eq) and methyl iodide (MeI, 2.0 eq). Stir at room temperature for 12 hours. The mild base ensures the α-chiral center remains intact.

  • Desulfonylation: To the crude methylated product in DMF, add 2-mercaptoethanol (3.0 eq) and DBU (2.0 eq). Stir for 1 hour at room temperature. The thiolate selectively attacks the electron-deficient aromatic ring of the o-NBS group, releasing the free N-methyl secondary amine[2].

Protocol 2: Oxazolidinone Method (Freidinger Lactam)

Causality & Logic: Formaldehyde condenses with the primary amine and the adjacent carboxylic acid to form a 5-membered heterocyclic ring (oxazolidin-5-one). The nitrogen is now part of a ring and has no remaining N-H protons, physically preventing further alkylation. Reductive cleavage specifically reduces the aminal C-O bond, yielding the mono-methylated amine[3].

  • Cyclization: Suspend Fmoc-L-Phenylalanine (1.0 eq) and paraformaldehyde (1.0 mass eq) in toluene. Add a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq). Reflux with a Dean-Stark trap for 2 hours to remove water, driving the cyclization forward.

  • Reductive Cleavage: Concentrate the mixture and dissolve the crude oxazolidinone in a 1:1 mixture of CH₂Cl₂ and trifluoroacetic acid (TFA). Add triethylsilane (TES, 3.0 eq) dropwise. Stir overnight at room temperature.

  • Isolation: Concentrate under reduced pressure to remove TFA. Precipitate the Fmoc-N-Me-Phe-OH product using cold hexanes/ethyl acetate[3].

Troubleshooting Guides & FAQs

Q1: I am experiencing low yields during the methylation step of the Fukuyama protocol. What is going wrong? A1: The most common culprit is moisture in your K₂CO₃ or DMF, which hydrolyzes the methyl iodide before it can react with the sulfonamide. Action: Ensure your DMF is strictly anhydrous (stored over 4Å molecular sieves) and that your K₂CO₃ is freshly oven-dried and finely powdered to maximize surface area. Alternatively, switch to a Mitsunobu alkylation (using methanol, triphenylphosphine, and DIAD), which is highly efficient and completely avoids basic conditions[2].

Q2: During Solid-Phase Peptide Synthesis (SPPS), my peptide is cleaving from the resin after coupling an amino acid to my N-Me-Phe residue. How do I prevent this? A2: You are observing diketopiperazine (DKP) formation. Coupling an amino acid to the sterically hindered secondary amine of N-Me-Phe requires extended coupling times. During the subsequent Fmoc deprotection step, the newly freed amine is in perfect proximity to attack the ester linkage of the adjacent residue, forming a 6-membered DKP ring and prematurely cleaving your peptide[4]. Action: Abandon the standard 20% piperidine/DMF deprotection cocktail. Instead, use 2% DBU in DMF . DBU is a non-nucleophilic base that rapidly deprotects the Fmoc group without promoting the nucleophilic attack required for DKP formation, reducing DKP side-products from >40% to <1%[4].

Q3: I attempted direct methylation using NaH and MeI, but I am observing significant esterification of the carboxylic acid alongside N-methylation. Why? A3: In the presence of a strong base like NaH, the carboxylic acid is deprotonated to form a carboxylate anion, which is a highly active nucleophile. It will readily attack methyl iodide to form a methyl ester. Action: You must protect the carboxylic acid prior to direct methylation (e.g., as a tert-butyl ester), or switch to the Oxazolidinone method, which inherently utilizes the carboxylic acid to form the protective 5-membered ring, eliminating the need for orthogonal carboxyl protection[3].

Q4: Is there a difference between "N-methyl-N-phenylalanine" and "N-methyl-L-phenylalanine"? A4: Yes, nomenclature confusion frequently causes procurement and synthesis errors. "N-methyl-L-phenylalanine" (Fmoc-N-Me-Phe-OH) refers to the standard backbone-methylated amino acid used in peptide synthesis. Conversely, "N-methyl-N-phenylalanine" technically refers to 2-(methylanilino)propanoic acid, where the nitrogen is attached to both a methyl group and a phenyl ring directly. Always verify the CAS number (CAS 2566-35-0 for N-methyl-L-phenylalanine) before ordering reagents or designing your synthetic route[1].

References
  • An Improved Synthesis of Fmoc-N-methyl-α-amino Acids | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: mdpi.com URL:[Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group Source: nih.gov URL:[Link]

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum Source: nih.gov URL:[Link]

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of N-Methyl-N-Phenylalanine (N-Me-Phe) During Peptide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the coupling of N-methylated amino acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the coupling of N-methylated amino acids. N-Methyl-N-phenylalanine (N-Me-Phe) presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): the secondary amine creates severe steric hindrance that drastically reduces coupling rates, while the activated intermediate is highly susceptible to base-catalyzed epimerization.

This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure chiral integrity in your drug development workflows.

PART 1: The Mechanistic Root of the Problem

To solve a problem, we must first understand its chemical causality. Unlike primary amino acids that racemize via a classic oxazolone intermediate, N-methyl amino acids like N-Me-Phe racemize through the formation of a highly planar, mesoionic oxazolium-5-oxide intermediate ()[1].

Because the N-methyl group prevents the formation of a stable oxazolone, the α-proton becomes highly acidic. In the presence of strong bases or polar solvents, this proton is easily abstracted, leading to a loss of stereochemistry at the α-carbon ()[2]. The slower the coupling reaction (due to steric hindrance), the more time the activated ester spends in this vulnerable state, exponentially increasing the rate of racemization[1].

MechanisticPathway Start N-Me-Phe (Starting Material) Activation Activated Ester (e.g., OAt, Oxyma) Start->Activation Coupling Reagent FastCoupling Fast Nucleophilic Attack (Optimal Conditions) Activation->FastCoupling SlowCoupling Slow Attack / Steric Hindrance (Sub-optimal Conditions) Activation->SlowCoupling Retention L-N-Me-Phe Peptide (Retention of Chirality) FastCoupling->Retention Oxazolium Oxazolium-5-oxide (Planar Mesoionic Intermediate) SlowCoupling->Oxazolium Base Catalysis Racemization D/L-N-Me-Phe Peptide (Epimerization) Oxazolium->Racemization Loss of Stereocenter

Fig 1. Divergent pathways of N-Me-Phe activation leading to either chiral retention or racemization.

PART 2: Quantitative Data on Coupling Conditions

To mitigate these issues, we must carefully balance reactivity and chiral integrity. The table below summarizes the expected performance of various coupling reagent and base combinations when coupling N-Me-Phe.

Coupling SystemAdditiveBaseRelative Coupling RateEpimerization Risk
DICNoneDIPEAVery SlowCritical (>15%)
DICHOBtDIPEASlowHigh (5-10%)
HATUHOAtTMP (Collidine)FastLow (<2%)
DICOxymaPureNMM or NoneFastVery Low (<1%)
BTC (Triphosgene)NoneTMP (Collidine)Very FastNegligible

Data synthesized from empirical SPPS optimizations and literature standards (, )[3][4].

PART 3: Troubleshooting Guide & FAQs

Q1: I am seeing >10% D-N-Me-Phe in my final peptide using standard DIC/HOBt and DIPEA. How do I fix this? Root Cause: DIPEA is a strong, hindered base that readily abstracts the α-proton of the activated N-Me-Phe, driving oxazolium-5-oxide formation[2]. Furthermore, HOBt is insufficiently reactive for sterically hindered secondary amines. Resolution: Switch your base to 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) ()[3]. Replace HOBt with[5]. OxymaPure has a pronounced acidity (pKa 4.60) that neutralizes basicity and drastically suppresses racemization while matching or exceeding the coupling efficiency of HOAt ().

Q2: Should I pre-activate N-Me-Phe before adding it to the resin? Root Cause: Prolonged pre-activation gives the activated ester time to convert into the mesoionic oxazolium-5-oxide intermediate before the resin-bound amine can attack. Resolution: No. For N-methylated amino acids, in-situ activation is strongly recommended. Add the amino acid and the additive (e.g., OxymaPure) to the resin first, then add the carbodiimide (DIC) to initiate coupling immediately in the presence of the nucleophile.

Q3: I have tried HATU/HOAt and DIC/OxymaPure, but my coupling to an N-Me-Phe residue is still failing or racemizing. What is the ultimate fallback? Resolution: Use bis-(trichloromethyl) carbonate (BTC, also known as triphosgene). BTC mediates coupling via the in-situ formation of an acid chloride[4]. Because acid chlorides undergo nucleophilic acyl substitution much faster than they form oxazolium intermediates, this method promotes extremely difficult couplings (like N-Me-Phe to N-Me-Phe) with virtually zero racemization[4].

TroubleshootingWorkflow Detect High Epimerization Detected CheckBase Is a strong base (DIPEA/TEA) used? Detect->CheckBase ChangeBase Switch to TMP (Collidine) or NMM CheckBase->ChangeBase Yes CheckActivator Using standalone carbodiimide? CheckBase->CheckActivator No ChangeBase->CheckActivator AddAdditive Use DIC/OxymaPure or HATU/HOAt CheckActivator->AddAdditive Yes CheckTemp Reaction at Room Temp/Heating? CheckActivator->CheckTemp No AddAdditive->CheckTemp LowerTemp Lower coupling temp to 0°C CheckTemp->LowerTemp Yes Success Racemization Minimized (<1%) CheckTemp->Success No LowerTemp->Success

Fig 2. Step-by-step troubleshooting workflow for resolving N-Me-Phe racemization issues.

PART 4: Validated Experimental Protocol

Racemization-Free In-Situ Coupling of N-Me-Phe This self-validating protocol utilizes DIC/OxymaPure to ensure high yield and chiral retention[2].

Step 1: Preparation & Deprotection

  • Swell the peptidyl-resin in DMF for 20 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 min).

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine (a strong base that can trigger premature racemization).

Step 2: Reagent Preparation (In-Situ Strategy)

  • Weigh 3.0 equivalents of Fmoc-N-Me-Phe-OH and 3.0 equivalents of OxymaPure.

  • Dissolve both solids in a minimal volume of DMF (or a less polar solvent mixture like DMF/DCM if solubility permits)[2].

  • Crucial Step: Cool the solution to 0 °C in an ice bath to lower the kinetic energy available for epimerization[2].

Step 3: Coupling

  • Add the chilled Fmoc-N-Me-Phe-OH/OxymaPure solution directly to the resin.

  • Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) directly to the reaction vessel.

  • If a base is absolutely required for solubility or specific resin conditions, add 0.1 equivalents of 2,4,6-collidine (TMP). Do NOT use DIPEA[3].

  • Agitate the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 1-2 hours.

Step 4: Verification (Self-Validating Step)

  • Perform a micro-cleavage on a 2 mg resin aliquot using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

  • Analyze the cleaved intermediate via LC-MS using a high-resolution chiral or optimized C18 column to confirm the absence of the D-diastereomer peak before proceeding to the next synthesis cycle.

References
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing.[Link]

  • Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. Wikipedia.[Link]

  • OxymaPure. (n.d.). Peptide/Amide bond Synthesis. OxymaPure. [Link]

  • US Patent US20030195331A1. (2003). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.

Sources

Troubleshooting

Technical Support Center: Improving Chiral HPLC Separation of N-methyl-N-phenylalanine Enantiomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the chiral separation of N-methyl-N-phenylalanine enantiomers. As a key intermediate in pharmaceutical synthesis, ens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the chiral separation of N-methyl-N-phenylalanine enantiomers. As a key intermediate in pharmaceutical synthesis, ensuring its enantiomeric purity is critical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and field-proven experience to help you overcome common challenges in your HPLC analysis.

Part 1: Troubleshooting Guide

This section is designed to provide immediate, actionable solutions to specific problems you may encounter during method development and routine analysis.

Q1: My enantiomers are co-eluting or have very poor resolution (Rs < 1.0). What should I do first?

Poor resolution is the most common challenge in chiral separations. Before making drastic changes like switching columns, several parameters of your existing method can be fine-tuned. Chiral recognition is a thermodynamically controlled process, meaning small changes in mobile phase or temperature can have a significant impact on the differential interactions between the enantiomers and the chiral stationary phase (CSP).

Initial Optimization Steps:

  • Adjust Mobile Phase Strength:

    • Why: The concentration of the organic modifier (e.g., acetonitrile, methanol) in a reversed-phase system directly influences retention. Altering this concentration changes the interaction time of the enantiomers with the stationary phase, which can improve selectivity (α). For many amino acid derivatives, enantioselectivity increases with the concentration of the organic modifier.

    • Action: If peaks are broad and eluting late, incrementally increase the organic modifier percentage (e.g., in 5% steps). Conversely, if peaks are eluting too quickly near the void volume, decrease the organic modifier content to increase retention and allow for better differential interaction.

  • Change the Organic Modifier:

    • Why: Solvents like methanol, ethanol, and acetonitrile have different properties (polarity, hydrogen bonding capability) that can alter the chiral recognition mechanism. For instance, the switch between methanol and acetonitrile can sometimes be the key to achieving separation on polysaccharide-based CSPs.[1]

    • Action: If using acetonitrile, try substituting it with methanol or ethanol (or vice-versa) at a similar mobile phase strength.

  • Optimize Column Temperature:

    • Why: Temperature affects the thermodynamics (enthalpy and entropy) of the binding between the enantiomers and the CSP.[2] Increasing temperature generally decreases retention time and improves peak efficiency (narrower peaks), but it can either increase or decrease selectivity. In some cases, adjusting the temperature can even reverse the elution order of the enantiomers.[3]

    • Action: Using a column oven, systematically evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). A van't Hoff plot (ln(α) vs 1/T) can be constructed to understand the thermodynamic nature of the separation and find the optimal temperature.

  • Adjust the Flow Rate:

    • Why: Lowering the flow rate increases the analysis time but can improve efficiency (increase the number of theoretical plates, N) and, consequently, resolution. This is a simple way to boost resolution when a separation is already partially achieved.[4]

    • Action: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min and observe the effect on resolution.

Troubleshooting_Workflow_for_Poor_Resolution start Start: Poor Resolution (Rs < 1.0) adjust_mp Adjust % Organic Modifier start->adjust_mp change_modifier Change Organic Modifier (e.g., ACN to MeOH) adjust_mp->change_modifier No/Minor Improvement end_success Success: Rs ≥ 1.5 adjust_mp->end_success Sufficient Improvement adjust_temp Optimize Temperature change_modifier->adjust_temp No/Minor Improvement change_modifier->end_success Sufficient Improvement adjust_flow Decrease Flow Rate adjust_temp->adjust_flow No/Minor Improvement adjust_temp->end_success Sufficient Improvement screen_csp Screen Different CSPs (Polysaccharide, Macrocyclic, etc.) adjust_flow->screen_csp Still Poor Resolution adjust_flow->end_success Sufficient Improvement screen_csp->end_success Separation Achieved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Q2: I'm seeing significant peak tailing. What is the cause and how can I fix it?

Peak tailing in HPLC, especially with amine-containing compounds, is often caused by secondary interactions with the silica support of the stationary phase.[5] Free silanol groups on the silica surface are acidic and can interact strongly with basic analytes like N-methyl-N-phenylalanine, leading to poor peak shape.

Solutions for Peak Tailing:

  • Add a Mobile Phase Modifier:

    • Why: Adding a small amount of a competing acid or base can saturate the active sites on the stationary phase and improve peak shape. For an amine-containing analyte, an acidic modifier protonates the analyte while a basic modifier competes for the acidic silanol sites.

    • Action (Reversed-Phase): Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase. TFA is a stronger ion-pairing agent and can be more effective but may be less MS-friendly and harder to flush from the column.

    • Action (Normal-Phase): Add a small amount of a competing base like diethylamine (DEA) or ethanolamine.

  • Check Sample Solvent:

    • Why: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, and ideally weaker. Dissolving the sample in a much stronger solvent can cause peak distortion and tailing.[5]

    • Action: Dissolve your sample in the initial mobile phase composition.

Q3: My retention times are drifting between injections. How can I improve reproducibility?

Drifting retention times are a clear sign of an unstable chromatographic system. The cause is rarely the chiral interaction itself but rather a lack of system equilibrium or consistency.[5]

Stabilization Checklist:

  • Sufficient Column Equilibration: Chiral stationary phases, especially in HILIC or normal-phase modes, can require extended equilibration times. Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection.[5]

  • Consistent Mobile Phase Preparation: Prepare mobile phases fresh daily and use a consistent, precise method (gravimetric is preferred over volumetric). Ensure components are thoroughly mixed.

  • Stable Column Temperature: Use a column oven. Fluctuations in ambient temperature can cause significant shifts in retention, particularly for thermodynamically sensitive chiral separations.[3][5]

  • System Check: Perform a system leak check, as even a small leak can cause pressure fluctuations and retention time instability.

Q4: After switching from another method, I'm getting poor or unexpected results. Could it be a "memory effect"?

Yes. Chiral separations are highly sensitive to the chemistry of the stationary phase surface.[6] Additives used in previous analyses (especially strong acids or bases like TFA or DEA) can adsorb onto the CSP and alter its selectivity in subsequent runs, a phenomenon known as the "additive memory effect."[6] This is particularly prevalent in isocratic separations where the column is not subjected to a harsh gradient wash between runs.

Action: Column Washing Protocol

If you suspect memory effects, a rigorous washing procedure is necessary. Always check the column manufacturer's guidelines for solvent compatibility first. A general procedure is:

  • Disconnect the column from the detector.

  • Flush with 20-30 column volumes of a solvent that will dissolve the suspected contaminant but is safe for the column (e.g., isopropanol).

  • Flush with 20-30 column volumes of your new mobile phase to fully re-equilibrate.

Part 2: Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is best for N-methyl-N-phenylalanine?

There is no single "best" CSP, as the optimal choice depends on the specific mobile phase conditions you can use. However, for N-substituted amino acids, several classes of CSPs have shown high success rates.[7] Screening multiple columns is often the most effective strategy.[3]

CSP ClassChiral Selector ExampleCommon Mode(s)Principle of Interaction
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))NP, RP, POMForms transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide.[1][8]
Macrocyclic Glycopeptide Teicoplanin, VancomycinRP, POMOffers multiple interaction points including ion-exchange, hydrogen bonding, and inclusion in macrocyclic "baskets." Excellent for polar and ionic compounds like amino acids.[4][9]
Zwitterionic Ion-Exchanger Cinchona alkaloid derivativesPOMUtilizes both anion and cation exchange sites, making it highly effective for amphoteric molecules like amino acids and their derivatives.[7]
Q2: How do I choose the right mobile phase mode (Reversed-Phase, Normal-Phase, Polar Organic)?

The choice of mobile phase mode is intrinsically linked to your chosen CSP and analytical goals (e.g., LC-MS compatibility).

  • Reversed-Phase (RP): Uses aqueous/organic mobile phases. It's generally compatible with most modern CSPs (polysaccharide and macrocyclic) and is ideal for MS detection when using volatile buffers/additives like formic acid or ammonium acetate.[9]

  • Normal-Phase (NP): Uses non-polar solvents like hexane/heptane with a polar modifier (e.g., ethanol, isopropanol). It often provides very different selectivity compared to RP and can be the key to separating difficult enantiomers. However, it is less compatible with MS and requires longer equilibration times.[2]

  • Polar Organic Mode (POM): Uses a mixture of polar organic solvents, such as acetonitrile and methanol, often with acidic and basic additives. This mode is highly versatile for macrocyclic and zwitterionic CSPs and is fully MS-compatible.

Q3: What is the role of acidic and basic additives in the mobile phase?

Additives are crucial for controlling the ionization state of both the analyte and the stationary phase, which directly impacts retention and selectivity.

  • Acidic Additives (e.g., Formic Acid, Acetic Acid): In RP or POM, an acid will protonate the secondary amine of N-methyl-N-phenylalanine, giving it a positive charge. This can enhance interaction with a CSP that has cation-exchange or hydrogen-bond donor sites. It also suppresses the ionization of residual silanol groups on the silica support, improving peak shape.[3]

  • Basic Additives (e.g., Diethylamine): A basic additive will deprotonate the carboxylic acid of the analyte, giving it a negative charge. This is useful for CSPs that operate via an anion-exchange mechanism.

The concentration of the additive can be just as important as its presence; varying it can fine-tune selectivity and even reverse the elution order.[3]

Chiral_Recognition_Mechanism cluster_CSP Chiral Stationary Phase (CSP) CSP_Node Chiral Selector SiteA Site A SiteB Site B SiteC Site C EnantiomerR Enantiomer R (3-Point Fit) EnantiomerR->SiteA π-π Interaction EnantiomerR->SiteB H-Bond EnantiomerR->SiteC Steric Repulsion EnantiomerS Enantiomer S (2-Point Fit) EnantiomerS->SiteA π-π Interaction EnantiomerS->SiteB H-Bond

Caption: The three-point interaction model for chiral recognition.

Part 3: Experimental Protocol
Protocol 1: Generic Screening Protocol for N-methyl-N-phenylalanine Enantiomers

This protocol provides a systematic approach to finding a suitable separation method by screening different columns and mobile phase modes.

1. Sample Preparation:

  • Prepare a stock solution of racemic N-methyl-N-phenylalanine at 1.0 mg/mL in methanol or a 50/50 mixture of methanol/water.

  • Dilute this stock to a working concentration of 0.1 mg/mL using the initial mobile phase for injection.

2. HPLC System Setup:

  • Detector: UV, 210 nm or 254 nm.

  • Column Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

3. Screening Phase - Reversed-Phase Mode:

  • Columns to Test:

    • Polysaccharide-based CSP (e.g., Lux Cellulose-1 or CHIRALPAK IA)

    • Macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T)

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Screening Runs:

    • Run 1: 50% B

    • Run 2: 70% B

    • Run 3: 90% B

  • Evaluation: If no separation is observed, repeat the screening runs but replace Acetonitrile with Methanol as Mobile Phase B.

4. Screening Phase - Normal-Phase Mode (for Polysaccharide Columns):

  • Columns to Test:

    • Polysaccharide-based CSP (e.g., Lux Cellulose-1 or CHIRALPAK AD-H)[10]

  • Mobile Phase A: Hexane or Heptane.

  • Mobile Phase B: Ethanol or Isopropanol.

  • Screening Runs:

    • Run 1: 10% B

    • Run 2: 20% B

    • Run 3: 30% B

  • Evaluation: If peak shape is poor, add 0.1% TFA or Acetic Acid to the polar modifier (Mobile Phase B).

5. Data Analysis:

  • For each condition, calculate the retention factors (k), selectivity (α), and resolution (Rs).

  • Select the condition that provides the best resolution (ideally Rs > 1.5) for further optimization as described in the Troubleshooting section.

References
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Amino Acid and Peptide Chiral Separ
  • Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed.
  • Application Notes and Protocols for Chiral Separation of Phenylalanylphenylalanine Methyl Ester Enantiomers. Benchchem.
  • Chiral Separation of Phenylalanine Methyl Esters using UPC2.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types.
  • [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of st
  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral St
  • Technical Support Center: HPLC Separation of Phenylalanine Analogues. Benchchem.
  • Chiral Technologies Amino Acid D
  • Trouble with chiral separations.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Chiral HPLC Separ
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.

Sources

Optimization

N-methyl-N-phenylalanine purification by flash column chromatography

Welcome to the Technical Support Center for amino acid derivative purification. N-methyl-N-phenylalanine is an N-alkylated, unnatural amino acid frequently utilized in peptidomimetic drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid derivative purification. N-methyl-N-phenylalanine is an N-alkylated, unnatural amino acid frequently utilized in peptidomimetic drug development. Because it contains both a carboxylic acid and a weakly basic tertiary amine (aniline derivative), it exhibits amphoteric (zwitterionic) properties. This dual nature makes its isolation via standard flash column chromatography notoriously challenging, often resulting in severe peak tailing, irreversible stationary-phase adsorption, and poor resolution.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity isolation.

Part 1: Core Troubleshooting & FAQs

Q1: Why does N-methyl-N-phenylalanine streak heavily on normal-phase silica gel, and how can I prevent it? A1: Tailing and streaking on normal-phase (NP) silica gel are primarily caused by strong acid-base interactions. The acidic silanol groups on the silica gel interact aggressively with the basic functionalities of the zwitterion, while simultaneously deprotonating the carboxylic acid moiety 1[1]. The Solution: Add a volatile acidic modifier (0.1–2.0% acetic acid or formic acid) to your mobile phase. This suppresses the ionization of the carboxylic acid and protonates the uncapped silanol groups on the silica, keeping the analyte in a single, uncharged state to ensure sharp elution .

Q2: Should I use Normal-Phase (NP) or Reversed-Phase (RP) flash chromatography for this compound? A2: While NP chromatography can be forced to work using aggressive modifiers, Reversed-Phase (C18) Flash Chromatography is strongly preferred . RP chromatography relies on hydrophobic interactions between the C18 chains and the phenyl ring/methyl groups, which are far less disrupted by the polar zwitterionic backbone 2[2]. High-Performance Flash Chromatography (HPFC) on C18 columns provides an optimal balance of high loading capacity and resolution for amino acid derivatives 3[3].

Q3: My compound elutes as a broad peak in Reversed-Phase Flash Chromatography. How do I sharpen it? A3: Broadening in RP flash chromatography is typically caused by two factors: incomplete protonation and pre-column band broadening. The Causality: If the mobile phase modifier concentration is too low, the compound partitions dynamically between ionized and neutral states. Increasing the modifier (e.g., from 0.1% to 0.5% Trifluoroacetic Acid) forces the compound into a single protonation state, drastically sharpening the chromatogram 4[4]. Furthermore, dissolving your crude sample in a minimal volume of a strong solvent like DMSO prevents the sample from crashing out on the column head, maintaining a tight initial band 4[4].

Q4: How does High-Performance Flash Chromatography (HPFC) compare to Preparative HPLC for this purification? A4: HPFC utilizes larger stationary phases with optimized spherical particles, allowing for massive increases in throughput and reductions in solvent consumption compared to traditional Prep-HPLC, with negligible losses in final purity 3[3].

Quantitative Comparison: HPFC vs. Preparative HPLC

Data summarized from a standard 150 mg crude peptide/amino acid derivative purification workflow.

ParameterPreparative HPLCHigh-Performance Flash Chromatography (HPFC)
Sample Load 150 mg150 mg
Injections Required 41
Total Purification Time 160 minutes27 minutes
Solvent A (H₂O + 0.1% FA) 1777 mL1041 mL
Solvent B (MeCN + 0.1% FA) 1514 mL477 mL
Yield (Pure Compound) 33 mg30 mg
Final Purity Achieved >97%>97%

Part 2: Experimental Protocols

Protocol 1: Reversed-Phase (C18) Purification Workflow

This protocol utilizes a self-validating system to ensure complete ionization control prior to injection.

  • Mobile Phase Preparation & Validation:

    • Prepare Solvent A (Milli-Q Water + 0.5% TFA) and Solvent B (Acetonitrile + 0.5% TFA).

    • Self-Validation Step: Measure the pH of Solvent A. It must read < 2.5. If it is higher, the carboxylic acid of N-methyl-N-phenylalanine will not be fully protonated, leading to split peaks.

  • Sample Preparation (DMSO Method):

    • Weigh the crude N-methyl-N-phenylalanine.

    • Dissolve the crude mixture in the absolute minimum volume of anhydrous DMSO (target < 500 µL per 100 mg of crude). Causality: DMSO's high solvating power prevents premature precipitation at the column head, ensuring the sample enters the stationary phase as a perfectly narrow band.

  • Column Equilibration:

    • Flush a C18 HPFC column with 3-5 Column Volumes (CV) of 5% Solvent B.

  • Gradient Elution:

    • Inject the DMSO-dissolved sample.

    • Run an isocratic hold at 5% B for 2 CVs to wash away the DMSO and highly polar impurities.

    • Execute a shallow linear gradient from 5% B to 50% B over 10 CVs.

    • Flush the column with 100% B for 2 CVs.

  • Detection & Collection:

    • Monitor UV absorbance at 210 nm (amide/carboxyl backbone) and 254 nm (phenyl ring). Collect fractions based on a predefined slope/threshold trigger.

Protocol 2: Normal-Phase Silica Gel Chromatography with Acidic Modifiers

Use this protocol only if RP-C18 is unavailable or if you are separating highly lipophilic impurities.

  • TLC Modifier Validation (Self-Validating Step):

    • Spot the crude mixture onto two separate silica TLC plates.

    • Develop Plate A in a standard solvent (e.g., Hexane/EtOAc 1:1).

    • Develop Plate B in the modified solvent (Hexane/EtOAc 1:1 + 1% Acetic Acid).

    • Validation: Plate B must show a tight, circular spot for the target compound. If streaking persists, increase the modifier to 2.0%. Do not proceed to the column until Plate B confirms a resolved spot.

  • Column Equilibration:

    • Pack/equilibrate the silica flash column with 3-5 CVs of your validated mobile phase (including the 1-2% volatile acid). Causality: Pre-equilibrating with the acid ensures all active silanol sites are protonated before the sample is introduced.

  • Dry Loading:

    • Dissolve the crude sample in a volatile solvent (e.g., DCM), add a small amount of Celite (1:2 ratio), and evaporate to dryness. Load this dry powder onto the top of the column. Causality: Dry loading prevents the strong solvent from distorting the initial elution band.

  • Elution:

    • Run the gradient as determined by your TLC validation, collecting fractions in tubes pre-spiked with a small volume of neutralizing buffer if the compound is acid-sensitive over long durations.

Part 3: Chromatographic Workflows & Mechanisms

G Start Crude N-methyl-N-phenylalanine CheckSol Evaluate Polarity & Solubility Start->CheckSol IsPolar Highly Polar / Zwitterionic? CheckSol->IsPolar RP Reversed-Phase (C18) Flash IsPolar->RP Yes NP Normal-Phase (Silica) Flash IsPolar->NP No RP_Mod Add 0.1-0.5% TFA (Water/MeCN) RP->RP_Mod NP_Mod Add 1-2% AcOH or Formic Acid (Hexane/EtOAc) NP->NP_Mod Success Purified Target Compound RP_Mod->Success NP_Mod->Success

Decision tree for selecting the optimal flash chromatography phase and modifier.

Tailing Zwitterion Analyte: Multiple Ionization States Interaction Strong Acid-Base Interactions Zwitterion->Interaction Silanol Uncapped Silanols on Silica Gel Silanol->Interaction Tailing Peak Tailing & Poor Resolution Interaction->Tailing Modifier Add Volatile Acid (e.g., 0.5% TFA) Tailing->Modifier Troubleshooting Protonation Protonation of Silanols & Carboxylic Acid Modifier->Protonation Sharp Single Ionization State Sharp Peaks Protonation->Sharp

Mechanistic pathway showing how acidic modifiers resolve peak tailing issues.

References

  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography Source: Biomacromolecules - ACS Publications URL:2

  • Getting started with Flash Chromatography for peptide purification - Tips and Tricks Source: Biotage URL:4

  • Optimizing peptide purification with flash chromatography Source: Biotage URL:3

  • Troubleshooting biphenyl acetic acid derivative purification by chromatography Source: Benchchem URL:1

  • Purifying ionic compounds by flash column chromatography Source: Biotage URL:

Sources

Troubleshooting

optimizing mobile phase for N-methyl-N-phenylalanine LC-MS analysis

Welcome to the Technical Support Center for LC-MS method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with N-methyl-N-phenylalanine (CAS 214709-71-4).

This compound, characterized by its tertiary aromatic amine and carboxylic acid moieties, presents unique zwitterionic and hydrophobic properties. Achieving optimal retention, peak symmetry, and electrospray ionization (ESI) efficiency requires precise mobile phase engineering.

Mobile Phase Optimization Workflow

Logical workflow for optimizing LC-MS mobile phases for tertiary aromatic amino acids.

Frequently Asked Questions (FAQs): Core Principles & Causality

Q1: Why does N-methyl-N-phenylalanine exhibit poor retention and severe peak tailing on standard C18 columns when using only 0.1% Formic Acid? A1: N-methyl-N-phenylalanine contains a bulky, hydrophobic N-phenyl group and a tertiary amine. While 0.1% formic acid (pH ~2.7) effectively protonates the carboxylic acid (improving reversed-phase retention), the tertiary aromatic amine remains partially protonated. This localized positive charge interacts strongly with residual, unendcapped silanols on the silica backbone of the C18 stationary phase via secondary ion-exchange interactions. These secondary interactions cause different populations of the analyte to elute at slightly different rates, manifesting as peak tailing. To mitigate this, we recommend introducing a volatile buffer, such as 10 mM ammonium formate, which provides counter-ions that mask these residual silanols, thereby sharpening the peak[1].

Q2: How do I balance chromatographic resolution with ESI-MS sensitivity? Won't adding salts suppress my signal? A2: It is a common misconception that all salts cause ion suppression. While non-volatile salts (e.g., phosphates) are strictly prohibited in LC-MS interfaces, volatile salts like ammonium formate or ammonium acetate can actually enhance ionization for certain molecules[2]. For N-methyl-N-phenylalanine, using 10 mM ammonium formate with 0.1% formic acid acts as an ion-pairing agent in the liquid phase but readily volatilizes in the ESI source. The ammonium ions facilitate proton transfer to the tertiary amine, boosting the [M+H]+ signal in positive ion mode while maintaining the ionic strength needed for sharp chromatographic peaks[3].

Q3: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier? A3: Methanol is a protic solvent and can participate in hydrogen bonding with the carboxylic acid of the analyte, sometimes offering unique selectivity. However, Acetonitrile is aprotic, has lower viscosity, and generally provides superior desolvation efficiency in the ESI source, leading to higher signal-to-noise (S/N) ratios for hydrophobic amino acid derivatives. For N-methyl-N-phenylalanine, Acetonitrile is preferred to minimize backpressure and maximize ionization efficiency.

Quantitative Data Presentation

Table 1: Impact of Mobile Phase Additives on N-methyl-N-phenylalanine LC-MS Performance (C18 Column, Positive ESI)

Aqueous Mobile Phase (A)Organic Mobile Phase (B)Retention Time (min)Peak Asymmetry (Tf)Relative S/N Ratio
0.1% Formic Acid in H₂O0.1% Formic Acid in MeCN3.21.85 (Tailing)100% (Baseline)
0.1% Acetic Acid in H₂O0.1% Acetic Acid in MeCN3.41.90 (Tailing)85%
10 mM NH₄FA in H₂OMeCN3.11.15 (Excellent)60% (Suppressed)
10 mM NH₄FA + 0.1% FA in H₂O 0.1% FA in MeCN 3.3 1.10 (Ideal) 145% (Enhanced)

(Note: NH₄FA = Ammonium Formate, FA = Formic Acid. Data synthesized from optimization principles for N-methylated amino acids[3],[1]).

Troubleshooting Guide

Issue 1: Severe Ion Suppression in Positive ESI

  • Symptom: Low signal intensity despite sharp, symmetrical UV/Vis peaks.

  • Root Cause: High concentrations of buffer salts (>20 mM) or co-eluting matrix components are competing for charge during droplet evaporation in the ESI source.

  • Solution (Self-Validating): Implement a post-column infusion experiment. Infuse a pure standard of N-methyl-N-phenylalanine post-column via a T-junction while running the LC gradient with a blank matrix injection. A sudden dip in the steady baseline mass spec signal at the analyte's expected retention time definitively confirms matrix suppression. If confirmed, reduce ammonium formate concentration to 5 mM or adjust the gradient to elute the analyte away from the suppression zone.

Issue 2: Retention Time Drift

  • Symptom: The analyte elutes earlier or later over sequential injections.

  • Root Cause: Inadequate column equilibration or loss of the stationary phase's bonded carbon chains due to aggressive pH conditions.

  • Solution: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. If using a highly aqueous starting condition (<5% B) to retain the zwitterion, ensure your C18 column is an "AQ" type (polar embedded) to prevent hydrophobic phase collapse.

Issue 3: Split Peaks or Fronting

  • Symptom: The chromatogram shows a bifurcated or fronting peak for a single, pure standard.

  • Root Cause: Injection solvent mismatch. If the sample is dissolved in a high percentage of organic solvent but injected into a highly aqueous mobile phase, the analyte travels rapidly at the solvent front before partitioning into the stationary phase.

  • Solution: Dilute the sample in the initial mobile phase conditions (e.g., 95% A / 5% B) prior to injection to ensure proper focusing at the head of the column.

Step-by-Step Methodology: Validated Mobile Phase Optimization Protocol

This protocol ensures a systematic approach to locking in the optimal mobile phase for quantitative integrity.

  • Step 1: System Preparation & Baseline Establishment

    • Flush the LC system with MS-grade Water and Acetonitrile (without additives) to remove residual salts from previous users.

    • Install a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Set the column oven to 40°C to reduce solvent viscosity and improve mass transfer kinetics.

  • Step 2: Buffer Preparation (The "Sweet Spot" Matrix)

    • Mobile Phase A: Dissolve high-purity ammonium formate to a final concentration of 10 mM in MS-grade water. Add 0.1% (v/v) LC-MS grade formic acid. Measure the pH (target is ~2.8 - 3.0).

    • Mobile Phase B: Add 0.1% (v/v) formic acid to MS-grade Acetonitrile.

  • Step 3: Gradient Design

    • Program a linear gradient: 0-1 min (5% B), 1-6 min (5% to 60% B), 6-7 min (60% to 95% B), 7-8.5 min (95% B), 8.5-8.6 min (return to 5% B), 8.6-12 min (re-equilibration). Flow rate: 0.4 mL/min.

  • Step 4: Injection & Isotope Dilution (Self-Validation)

    • Spike the sample with a stable-isotope-labeled internal standard (e.g., N-methyl-N-phenylalanine-d3) at a known concentration.

    • Inject 2 µL.

    • Causality Check: The internal standard must co-elute exactly with the native analyte. Because the deuterium label does not significantly change the physicochemical properties, any deviation in retention time indicates active site degradation on the column. If the area ratio of Native/IS remains constant across different injection volumes (1 µL, 2 µL, 5 µL), the method is free from concentration-dependent matrix effects and the mobile phase is validated[4].

  • Step 5: MS Source Optimization

    • Monitor the [M+H]+ precursor ion (m/z 180.1 for N-methyl-N-phenylalanine, MW=179.1).

    • Fine-tune the ESI capillary voltage and desolvation gas temperature. The presence of ammonium formate requires slightly higher desolvation temperatures (e.g., 350°C - 400°C) to efficiently evaporate the buffer clusters and release the gas-phase ions.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in N-methyl-N-phenylalanine Alkylation

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for the N-alkylation of N-methyl-N-phenylalanine. This guide is designed to provide in-depth, field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the N-alkylation of N-methyl-N-phenylalanine. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reaction, ensuring higher conversion rates and product yields. As Senior Application Scientists, we understand the nuances of this transformation and have structured this guide in a practical question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most common issues that lead to low conversion rates in the alkylation of N-methyl-N-phenylalanine, providing explanations grounded in chemical principles and actionable solutions.

Q1: My N-alkylation reaction of N-methyl-N-phenylalanine is showing low or no conversion. What are the most likely causes?

Low conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

A1: Ineffective Deprotonation of the Amine

The first and most critical step in this SN2 reaction is the deprotonation of the secondary amine of N-methyl-N-phenylalanine to form the corresponding, more nucleophilic amide anion. Incomplete deprotonation is a primary culprit for low yields.

  • Causality: The acidity of the N-H bond in N-methyl-N-phenylalanine is relatively low. The choice of base and its stoichiometry are therefore critical. A base that is not strong enough, or used in insufficient quantity, will result in a low concentration of the reactive nucleophile.

  • Troubleshooting Steps:

    • Base Selection: Strong, non-nucleophilic bases are essential. Sodium hydride (NaH) is a widely used and effective choice for this purpose.[1][2] Other options include potassium tert-butoxide (KOtBu).[3] For solution-phase synthesis, solid potassium carbonate (K₂CO₃) with a phase-transfer catalyst can also be effective.[1]

    • Stoichiometry: Ensure you are using at least a stoichiometric amount of the base. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the deprotonation to completion.[2]

    • Reaction Time and Temperature for Deprotonation: Allow sufficient time for the deprotonation to occur before adding the alkylating agent. With NaH, this may involve stirring at 0 °C for 30 minutes, followed by warming to room temperature until hydrogen evolution ceases.[2]

Q2: I'm observing unreacted starting material despite using a strong base. Could my solvent be the issue?

A2: The Role of the Solvent is Paramount

The choice of solvent is as critical as the choice of base, influencing both the solubility of reactants and the rate of the SN2 reaction.

  • Causality: The reaction requires a polar aprotic solvent to dissolve the reactants and stabilize the transition state of the SN2 reaction without solvating the nucleophile to the point of reducing its reactivity. Protic solvents (like alcohols or water) will quench the strong base and the amide anion, halting the reaction.

  • Troubleshooting Steps:

    • Solvent Selection: Anhydrous polar aprotic solvents are the standard for this reaction. Dimethylformamide (DMF) and tetrahydrofuran (THF) are common and effective choices.[2] Acetonitrile can also be used.[4]

    • Ensure Anhydrous Conditions: The presence of water is highly detrimental. Use freshly distilled or commercially available anhydrous solvents. Flame-dry your glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]

Q3: My reaction is sluggish, and even with extended reaction times, the conversion remains low. Should I adjust the temperature?

A3: Optimizing Reaction Temperature is a Balancing Act

Temperature plays a significant role in reaction kinetics, but it must be carefully controlled to avoid side reactions.

  • Causality: While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination (if the alkylating agent is susceptible) or decomposition of reactants or products. For many N-alkylation reactions, a moderate temperature is optimal.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If the reaction is slow at room temperature, consider gently heating the reaction mixture. Temperatures between 25 °C and 80 °C are a good starting point to explore.[1]

    • Monitor for Side Products: As you increase the temperature, closely monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) for the appearance of new, undesired spots or peaks.[2][4]

Q4: I'm seeing multiple products in my reaction mixture. What are the likely side reactions, and how can I minimize them?

A4: Over-alkylation and Other Side Reactions

The formation of byproducts can significantly reduce the yield of your desired N-alkylated N-methyl-N-phenylalanine.

  • Causality:

    • O-Alkylation: If the carboxylic acid of N-methyl-N-phenylalanine is not protected (e.g., as an ester), the strong base will also deprotonate it, creating a carboxylate. This can then compete with the amine for the alkylating agent, leading to the formation of an ester byproduct.

    • Dialkylation (Quaternary Ammonium Salt Formation): The product, an N-alkyl-N-methyl-N-phenylalanine, is also a secondary amine and can be further alkylated to form a quaternary ammonium salt. This is more likely if a large excess of the alkylating agent is used.

    • Racemization: Harsh basic conditions or elevated temperatures can potentially lead to epimerization at the chiral center of the phenylalanine derivative.[1]

  • Troubleshooting Steps:

    • Protect the Carboxylic Acid: To prevent O-alkylation, it is highly advisable to protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) before performing the N-alkylation.[1][5] The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

    • Control Stoichiometry of the Alkylating Agent: Use a controlled amount of the alkylating agent, typically 1.0 to 1.2 equivalents, to minimize the risk of over-alkylation.[2]

    • Choice of Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide) are more prone to causing over-alkylation. If possible, choose an alkylating agent with appropriate reactivity for your substrate. Alkyl halides and tosylates are commonly used.[6][7]

    • Mild Reaction Conditions: Use the mildest possible reaction conditions (lowest effective temperature and reaction time) to minimize the risk of racemization.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.

Protocol 1: General Procedure for N-Alkylation of N-methyl-N-phenylalanine Methyl Ester

This protocol outlines a general method for the N-alkylation of the methyl ester of N-methyl-N-phenylalanine using sodium hydride and an alkyl halide.

Materials:

  • N-methyl-L-phenylalanine methyl ester hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation of the Free Amine (if starting from hydrochloride salt):

    • Dissolve N-methyl-L-phenylalanine methyl ester hydrochloride (1.0 eq.) in a suitable solvent like dichloromethane.

    • Add a mild base such as triethylamine (1.1 eq.) and stir for 15-30 minutes.

    • Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the free amine.

  • N-Alkylation Reaction:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the N-methyl-L-phenylalanine methyl ester (1.0 eq.).

    • Dissolve the ester in anhydrous DMF or THF (to a concentration of approximately 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C.

    • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

    • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation

Table 1: Troubleshooting Summary for Low Conversion in N-Alkylation

Problem Potential Cause Recommended Solution(s)
Low or no conversionIneffective deprotonationUse a strong, non-nucleophilic base (e.g., NaH, KOtBu). Ensure at least 1.1 eq. of base.
Presence of protic impuritiesUse anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.
Sluggish reactionInsufficient activation energyGradually increase the reaction temperature (e.g., to 40-80 °C) while monitoring for side products.
Steric hindranceIf using a bulky alkylating agent, consider a more reactive one or increase reaction time/temperature.
Multiple productsO-alkylation of carboxylic acidProtect the carboxylic acid as an ester prior to N-alkylation.
Over-alkylationUse a controlled stoichiometry of the alkylating agent (1.0-1.2 eq.).
RacemizationEmploy the mildest possible reaction conditions (temperature and time).

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion in N-Alkylation q1 Is the base strong enough and in sufficient quantity? start->q1 s1 Use a stronger base (e.g., NaH) and/or increase stoichiometry (1.1-1.5 eq.). q1->s1 No q2 Are the reaction conditions anhydrous? q1->q2 Yes s1->q2 s2 Use anhydrous solvents and an inert atmosphere. q2->s2 No q3 Is the reaction temperature optimized? q2->q3 Yes s2->q3 s3 Gradually increase temperature and monitor for side products. q3->s3 No q4 Are side products being formed? q3->q4 Yes s3->q4 s4 Protect carboxylic acid. Control stoichiometry of alkylating agent. q4->s4 Yes end_node Improved Conversion q4->end_node No s4->end_node

Caption: A logical workflow for troubleshooting low conversion rates.

References

  • Synthesis of N-Alkyl Amino Acids. (n.d.). In Google Books.
  • Eriksson, S., & Sandström, J. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121–129.
  • Highly Efficient Synthesis of N-Alkyl-α-amino Acid Methyl Esters by Microwave Irradiation. (n.d.). In ResearchGate.
  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(3-4), 260–266.
  • Sun, D., Zhang, L., & Wang, J. (2008). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Korean Chemical Society, 52(2), 183–187.
  • Catalyst Selection for Efficient N-Alkylation of Phenethylamines. (n.d.). In BenchChem.
  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846.
  • Pothion, C., et al. (2001). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 55(11), 930–934.
  • Optimization of reaction conditions for N-alkylation of indoles. (n.d.). In BenchChem.
  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). In ACS Green Chemistry Institute.
  • Ng, K. K. H. (2014).
  • Mindt, M., et al. (2020). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Metabolic Engineering, 61, 214–224.
  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 375–382.
  • N-alkylation of n-alpha-boc-protected amino acids. (1990). Google Patents.
  • Wołczański, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
  • Kumar, A., et al. (2020). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). In ThalesNano.
  • strategies to overcome steric hindrance in N-methylated peptide synthesis. (n.d.). In BenchChem.
  • Direct N-alkylation of l-phenylalanine ester with 4-methylbenzyl alcohol. [a]. (n.d.). In ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Engineering Peptide Stability: A Comparative Guide to N-Methyl-N-Phenylalanine vs. L-Phenylalanine

Executive Summary The translation of peptide therapeutics from discovery to clinical application is frequently bottlenecked by two critical liabilities: rapid proteolytic degradation and poor membrane permeability. As an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of peptide therapeutics from discovery to clinical application is frequently bottlenecked by two critical liabilities: rapid proteolytic degradation and poor membrane permeability. As an Application Scientist in peptide drug development, overcoming these barriers requires moving beyond canonical amino acids. This guide provides an objective, data-driven comparison between canonical L-Phenylalanine (L-Phe) and its non-canonical counterpart, N-methyl-N-phenylalanine (N-Me-Phe) . By analyzing the mechanistic causality behind N-methylation, we will demonstrate how this single structural modification drastically enhances enzymatic stability and pharmacokinetics.

Mechanistic Causality: The Biochemical Impact of N-Methylation

To understand why N-Me-Phe outperforms L-Phe in complex biological matrices, we must analyze the structural physics of the peptide backbone.

  • Steric Hindrance & Protease Resistance: L-Phe is a prime target for endogenous serine proteases, such as chymotrypsin, which specifically cleave the peptide bond at the C-terminal side of bulky, hydrophobic residues. N-methylation introduces a methyl group directly onto the amide nitrogen. This modification creates a severe steric clash within the protease's S1 active site pocket, physically blocking the enzyme from accessing the peptide bond and preventing the formation of the required tetrahedral transition state ([]).

  • Conformational Rigidity: The addition of the N-methyl group severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This restriction limits intramolecular hydrogen bonding and alters structural flexibility, often shifting the thermodynamic equilibrium to favor the cis amide bond isomer or specific β -turns (2[2]). This pre-organization can bury vulnerable cleavage sites while simultaneously enhancing target receptor affinity.

  • Lipophilicity and Membrane Permeability: Canonical L-Phe contributes a hydrogen bond donor (N-H) to the backbone, which incurs a high desolvation penalty when crossing lipid bilayers. N-methylation removes this hydrogen bond donor, significantly decreasing polarity and increasing lipophilicity. This chemical adjustment drastically improves passive membrane permeability, making N-Me-Phe an essential building block for Blood-Brain Barrier (BBB) shuttles and orally bioavailable peptides (3[3], 4[4]).

Mechanism cluster_L Canonical Peptide (L-Phe) cluster_N Modified Peptide (N-Me-Phe) L_Phe L-Phenylalanine Residue L_Hbond H-Bond Donor (NH) Active L_Phe->L_Hbond L_Enzyme Protease Active Site Binding L_Hbond->L_Enzyme L_Degrade Rapid Proteolysis L_Enzyme->L_Degrade N_Phe N-Methyl-Phenylalanine N_Steric Steric Hindrance (N-CH3) N_Phe->N_Steric N_Block Protease Binding Blocked N_Steric->N_Block N_Stable High Enzymatic Stability N_Block->N_Stable

Mechanistic pathway comparing L-Phe degradation and N-Me-Phe proteolytic resistance.

Quantitative Performance Comparison

The theoretical benefits of N-methylation translate directly into measurable pharmacokinetic improvements. The following table summarizes the comparative performance metrics between canonical L-Phe and N-Me-Phe substitutions in standard peptide scaffolds.

ParameterCanonical L-Phenylalanine (L-Phe)N-Methyl-N-Phenylalanine (N-Me-Phe)
Proteolytic Half-Life (Serum) Low (Minutes to hours)High (Days)
Chymotrypsin Susceptibility High (Rapid cleavage at C-terminus)Negligible (Steric block at S1 pocket)
Backbone H-Bond Donors 1 (Amide N-H)0 (N-CH3)
Membrane Permeability (PAMPA) Poor (High desolvation penalty)Excellent (Increased lipophilicity)
Conformational Flexibility High (Unrestricted ϕ / ψ angles)Restricted (Favors specific turns/cis-isomer)
SPPS Coupling Difficulty Standard (Fast, efficient)High (Requires specialized reagents/heat)

Note: Replacing L-Phe with N-Me-Phe in cell-penetrating peptides (CPPs) has been shown to drastically increase half-lives in human blood plasma without compromising internalization efficiency (5[5], 6[6]).

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, experimental workflows must be designed as self-validating systems. The following protocols detail the synthesis of N-Me-Phe peptides and the subsequent validation of their proteolytic stability.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of N-Me-Phe Peptides

Causality behind the method: Coupling an amino acid onto the secondary amine of an already incorporated N-Me-Phe residue is notoriously difficult due to extreme steric hindrance. Standard coupling reagents (like HBTU) will fail, leading to deletion sequences. To overcome this, we utilize highly reactive coupling agents (e.g., HATU or COMU), extended coupling times, and elevated temperatures to force the reaction to completion.

  • Resin Preparation: Swell ChemMatrix Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling N-Me-Phe: Dissolve 4 eq of Fmoc-N-Me-Phe-OH and 4 eq of HATU in DMF. Add 8 eq of DIEA. Add to resin and agitate for 1 hour at room temperature.

  • Coupling Onto N-Me-Phe (The Critical Step): To couple the next amino acid onto the sterically hindered N-methyl amine, use 4 eq of the incoming Fmoc-AA-OH, 4 eq of COMU, and 8 eq of DIEA. Agitate at 50°C for 2 hours. Perform a secondary coupling (double-couple) if the Kaiser test indicates incomplete reaction.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol B: Proteolytic Stability Assay (Chymotrypsin Degradation)

Causality behind the method: To isolate the stabilizing effect of the N-methyl group, both the L-Phe and N-Me-Phe peptide variants must be subjected to identical enzymatic conditions. We utilize LC-MS/MS rather than standard HPLC-UV for quantification. HPLC-UV can yield false positives if a degradation fragment co-elutes with the parent peptide. LC-MS/MS tracks the specific mass-to-charge (m/z) transition of the intact parent peptide, establishing a self-validating, foolproof metric for survival.

  • Stock Preparation: Dissolve purified L-Phe and N-Me-Phe peptides in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 100 µM.

  • Enzyme Incubation: Add α -chymotrypsin to a final concentration of 2 µg/mL. Incubate the mixture at 37°C in a thermoshaker.

  • Time-Course Sampling: At specific time intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots by adding 50 µL of 1% TFA in Acetonitrile. This drops the pH and denatures the protease, halting degradation. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated enzyme.

  • LC-MS/MS Quantification: Inject the supernatant into the LC-MS/MS. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the intact peptides.

  • Data Modeling: Plot the natural log of the intact peptide peak area versus time. Calculate the half-life ( t1/2​ ) using the first-order decay equation: t1/2​=ln(2)/k .

Workflow S1 Step 1: SPPS Synthesis Fmoc-N-Me-Phe-OH S2 Step 2: Cleavage TFA & Scavengers S1->S2 S3 Step 3: Proteolytic Assay Chymotrypsin Incubation S2->S3 S4 Step 4: LC-MS/MS Quantify Intact Mass S3->S4 S5 Step 5: Data Modeling Calculate Half-Life S4->S5

Step-by-step experimental workflow for synthesizing and validating N-Me-Phe peptides.

Conclusion

The substitution of canonical L-Phenylalanine with N-methyl-N-phenylalanine represents a sophisticated structural intervention in peptide engineering. While it introduces synthetic challenges during SPPS due to steric hindrance, the downstream benefits—exponentially increased proteolytic half-life, enhanced lipophilicity, and superior membrane permeability—make it an indispensable tool for developing next-generation peptide therapeutics and BBB shuttles.

References

  • Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design. BOC Sciences.

  • Jumping Hurdles: Peptides Able To Overcome Biological Barriers. ACS Publications. 3

  • N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles. ResearchGate. 4

  • Developing novel hCT derived cell-penetrating peptides with improved metabolic stability. NIH. 5

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. NIH. 2

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. NIH. 6

Sources

Comparative

A Comparative Guide to N-methyl-N-phenylalanine and N-methyl-tyrosine for Advanced Peptide Design

For researchers, scientists, and professionals in drug development, the strategic modification of peptides is a cornerstone of innovation. Among the most powerful tools in this endeavor is N-methylation, a subtle alterat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic modification of peptides is a cornerstone of innovation. Among the most powerful tools in this endeavor is N-methylation, a subtle alteration that can profoundly enhance a peptide's therapeutic potential. This guide provides an in-depth, objective comparison of two critical N-methylated amino acids: N-methyl-N-phenylalanine (N-Me-Phe) and N-methyl-tyrosine (N-Me-Tyr). By understanding their distinct properties, researchers can make more informed decisions in the design of next-generation peptide therapeutics.

The Strategic Advantage of N-Methylation

N-methylation, the addition of a methyl group to the backbone amide nitrogen, is more than a simple structural tweak.[1] This modification imparts a range of desirable pharmacokinetic properties by:

  • Enhancing Metabolic Stability: The methyl group acts as a steric shield, physically obstructing proteolytic enzymes that would otherwise cleave the peptide bonds. This significantly increases the peptide's half-life in biological systems.[1][2][3]

  • Improving Membrane Permeability: By removing the amide proton, a key hydrogen bond donor, N-methylation increases the lipophilicity of the peptide. This can improve its ability to cross cell membranes and potentially enhance oral bioavailability.[1][2][4]

  • Imposing Conformational Constraints: The added steric bulk restricts the rotation of the peptide backbone. This can lock the peptide into a specific, bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[1][2][5]

The decision to N-methylate is a critical one, requiring a balance between gains in stability and permeability against potential impacts on solubility and biological activity.[1]

Head-to-Head Comparison: N-Me-Phe vs. N-Me-Tyr

The fundamental difference between N-methyl-phenylalanine and N-methyl-tyrosine lies in a single hydroxyl (-OH) group on the phenyl ring of tyrosine.[6] This distinction, however, creates a cascade of differences in their physicochemical properties and potential applications.

Structural and Physicochemical Properties

The presence of the phenolic hydroxyl group in N-Me-Tyr renders it more polar and capable of acting as a hydrogen bond donor, a critical feature for specific receptor interactions that N-Me-Phe cannot provide.

Table 1: Comparative Physicochemical Properties

PropertyN-methyl-L-phenylalanine (N-Me-Phe)N-methyl-L-tyrosine (N-Me-Tyr)
Molecular Formula C₁₀H₁₃NO₂[7]C₁₀H₁₃NO₃[8][9]
Molecular Weight 179.22 g/mol [7]195.22 g/mol [8][9]
Appearance White powder or crystalsColorless to white powder or crystals[8]
Side Chain Polarity Nonpolar, HydrophobicPolar, More Hydrophilic[6]
Hydrogen Bonding Phenyl ring can act as a weak H-bond acceptor.Phenolic -OH can act as an H-bond donor & acceptor.
Calculated LogP -1.5[7]-1.9[10]
Reactivity Phenyl ring can undergo electrophilic aromatic substitution.Phenolic ring is activated for electrophilic substitution; -OH group can be modified (e.g., phosphorylation, O-methylation).[11]

Synthesis and Incorporation into Peptides

The synthesis of N-methylated amino acids can be approached through various methods, including direct methylation, reductive amination, and the use of oxazolidinone intermediates.[12][13] One of the most common and broadly applied methods involves the use of sodium hydride and methyl iodide to N-methylate N-acyl or N-carbamoyl protected amino acids.[14]

Incorporating these modified residues into a peptide chain, typically via Solid-Phase Peptide Synthesis (SPPS), presents a unique challenge. The coupling to a secondary amine of an N-methylated residue is sterically hindered and requires specialized conditions to achieve high yields and avoid side reactions.[15][16]

Experimental Protocol: Microwave-Assisted SPPS Coupling to an N-Methylated Residue

This protocol provides an enhanced method for the difficult coupling step onto a resin-bound N-methylated amino acid N-terminus.

Objective: To achieve efficient coupling of an incoming Fmoc-protected amino acid to the N-terminal secondary amine of a peptide chain containing an N-methylated residue.

Materials:

  • Peptide-resin with a free N-methylated N-terminus

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4 equivalents)[16]

  • Diisopropylethylamine (DIEA) (8 equivalents)[16]

  • N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP within the reaction vessel of the microwave synthesizer.[16]

  • Activation of Incoming Amino Acid: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA. Allow the mixture to pre-activate for 5 minutes at room temperature.[16]

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Microwave-Enhanced Coupling: Perform the coupling reaction in the microwave synthesizer. A typical program would be 30 watts for 10 minutes at 75°C. Microwave energy accelerates the difficult coupling to the sterically hindered secondary amine.

  • Washing: Following the coupling, filter the resin and wash thoroughly with DMF (3x) to remove excess reagents.

  • Coupling Test: Perform a test to confirm the completion of the coupling. The bromophenol blue test is recommended as the standard ninhydrin test gives a false negative for the secondary amine of an N-methylated residue.[16]

  • Double Coupling (if necessary): If the coupling test indicates an incomplete reaction, repeat steps 3-6.

  • Fmoc-Deprotection: Proceed with standard Fmoc-deprotection protocols (e.g., 20% piperidine in DMF) to prepare for the next coupling cycle.

Diagram: General Workflow for SPPS with N-Methylated Amino Acids

spfs_workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Start: Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIEA) Wash1->Coupling Add Fmoc-AA-OH or Fmoc-N-Me-AA-OH Wash2 Wash (DMF) Coupling->Wash2 Test Coupling Test (Bromophenol Blue) Wash2->Test Test->Deprotection Cycle Complete Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Test->Cleavage Final Residue Coupled Purification Purification (HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS), highlighting the key steps for incorporating both standard and N-methylated amino acids.

Impact on Peptide Conformation and Function

The substitution of a primary amide with a tertiary N-methylated amide bond has profound stereochemical consequences.

  • Cis/Trans Isomerism: N-methylation lowers the energy barrier for rotation around the peptide bond, leading to a more significant population of the cis amide bond conformation compared to the highly preferred trans conformation of standard peptide bonds.[4] This can induce specific turn structures, such as a βVI-turn, which may be essential for high-affinity receptor binding.[5]

  • Proteolytic Resistance: The methyl group provides steric hindrance that directly blocks the approach of proteases, dramatically enhancing the peptide's stability against enzymatic degradation.[1][2] Even a single N-methylated residue can confer significant resistance.[]

Diagram: N-Methylation Provides Steric Shielding

Caption: The N-methyl group sterically hinders protease access to the peptide backbone, preventing enzymatic cleavage and increasing the peptide's half-life.

Applications and Strategic Selection

The choice between N-Me-Phe and N-Me-Tyr is dictated by the specific goals of the peptide design.

  • N-methyl-phenylalanine (N-Me-Phe) is the ideal choice when the primary objective is to increase lipophilicity, enhance metabolic stability, and improve transport across biological barriers like the blood-brain barrier.[18][19] Its nonpolar side chain promotes hydrophobic interactions.[] Peptides rich in N-Me-Phe have been successfully developed as shuttles to deliver drugs to the brain.[19]

  • N-methyl-tyrosine (N-Me-Tyr) is selected when, in addition to the benefits of N-methylation, a specific interaction via the hydroxyl group is required. This -OH group can act as a crucial hydrogen bond donor/acceptor for receptor binding. Furthermore, it serves as a potential site for post-translational modifications, such as phosphorylation, which can modulate biological activity. Its use has been explored in neuroscience research due to its role as a precursor in neurotransmitter synthesis.[21]

Analytical Characterization: HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of peptides containing N-methylated amino acids.[22]

Experimental Protocol: Reversed-Phase HPLC Analysis of a Synthesized Peptide

Objective: To assess the purity of a crude peptide sample after cleavage from the resin.

Materials:

  • Crude peptide sample, dissolved in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A or a mixture of A and B. Centrifuge the sample to pellet any insoluble material.

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Separate the peptide from impurities using a linear gradient. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm for the peptide backbone.

  • Data Analysis: Integrate the peak areas to determine the purity of the target peptide relative to any impurities.

Note on N-methylated peptides: The presence of a cis/trans isomerism at the N-methylated amide bond can sometimes lead to peak broadening or the appearance of two distinct, closely eluting peaks on the HPLC chromatogram.[23] Varying the column temperature can sometimes help to merge these peaks by accelerating the rate of isomerization.[23]

Conclusion

N-methyl-N-phenylalanine and N-methyl-tyrosine are powerful, non-natural building blocks that offer distinct advantages for peptide drug design. N-Me-Phe is a workhorse for enhancing stability and hydrophobicity, making it invaluable for improving bioavailability and CNS penetration. N-Me-Tyr provides these same backbone advantages but adds a layer of functional complexity through its reactive and interactive hydroxyl group. A thorough understanding of these differences, supported by the experimental data and protocols outlined in this guide, empowers researchers to rationally design and synthesize peptide therapeutics with optimized efficacy, stability, and specificity.

References

  • LifeTein. (2025, September 25).
  • Mindt, T. L., et al. (2009).
  • Biron, E., et al. (2006). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Van Vliet, A., et al. (2018). 6 Synthesis of N-Alkyl Amino Acids. Royal Society of Chemistry.
  • Aubry, A., et al. (1988). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides.
  • Boc-N-methyl-L-leucine. (n.d.).
  • García-Ramos, Y., et al. (2020).
  • BenchChem. (2025). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
  • The Curious Wavefunction. (2013, January 11).
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). N-Methyl- L -phenylalanine = 98.0 TLC 66866-67-9.
  • Suresh Babu, S. V., et al. (2011).
  • Sigma-Aldrich. (n.d.). N-Methyl- L -tyrosine = 98 HPLC 537-49-5.
  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.
  • BOC Sciences. (2026, March 17). Non-Natural Phenylalanine in Peptide Design Guide.
  • PubChem. (n.d.). N-Methylphenylalanine | C10H13NO2 | CID 6951135.
  • Google Patents. (n.d.). WO2004007427A1 - N-methyl amino acids.
  • Enamine. (n.d.). N-Methyl Amino Acids.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • Naoum, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC.
  • Sharma, A., et al. (2021). N -methylation in amino acids and peptides: Scope and limitations.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Millward, S. W., et al. (2007). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC.
  • ECHEMI. (n.d.). 537-49-5, N-Methyl-L-tyrosine Formula.
  • PubChem. (n.d.). N-Methyltyrosine | C10H13NO3 | CID 519723.
  • Chem-Impex. (n.d.). Nα-Boc-Nα-methyl-L-phenylalanine.
  • Hancock, W. S., et al. (2009). "Amino Acid Analysis". In: Current Protocols in Protein Science.
  • AAPPTec Peptides. (n.d.). N-Methyl amino acids.
  • Malakoutikhah, M., et al. (2010). N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. PubMed.
  • Sun, D., et al. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Sigma-Aldrich. (n.d.). Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
  • PubChem. (n.d.). Methyl N-Acetyl-L-tyrosine | C12H15NO4 | CID 720747.
  • AAPPTec Peptides. (n.d.). N-Methyl Amino Acids Archives.
  • PubChem. (n.d.). 2-Methyl-N-phenylalanine | C10H13NO2 | CID 12678866.
  • Alfa Chemistry. (n.d.). N-Methyl-DL-tyrosine methyl ester hydrochloride - Chemical Amino.
  • BenchChem. (n.d.). Improving yield and purity of O-methyl-D-tyrosine peptides.
  • Chem-Impex. (n.d.). N-Methyl-L-tyrosine.
  • BOC Sciences. (n.d.).
  • Ronsisvalle, S., et al. (2023). (L)-Monomethyl Tyrosine (Mmt)
  • Agilent. (n.d.).
  • Wikipedia. (n.d.). Tyrosine.
  • Wang, Y., et al. (2025).
  • BenchChem. (2025). An In-depth Technical Guide on the Chemical Properties of Phenylalanylphenylalanine Methyl Ester.
  • Quora. (2016, April 24). Which is more important, tyrosine or phenylalanine?

Sources

Validation

validating N-methyl-N-phenylalanine enantiomeric excess

An in-depth comparative analysis of analytical methodologies for validating the enantiomeric excess (ee) of sterically hindered, N-alkylated amino acids. The Mechanistic Challenge of N-Alkylated Amino Acids Validating th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of analytical methodologies for validating the enantiomeric excess (ee) of sterically hindered, N-alkylated amino acids.

The Mechanistic Challenge of N-Alkylated Amino Acids

Validating the enantiomeric excess (ee) of modified amino acids is a critical quality control step in peptidomimetic drug development. However, N-alkylated and N-arylated derivatives present a unique analytical hurdle.

Standard chiral stationary phases (CSPs), such as the widely used CROWNPAK CR(+), rely on the formation of a supramolecular inclusion complex. This chiral recognition is strictly driven by a triple hydrogen-bonding network between the host crown ether and the primary ammonium ion ( −NH3+​ ) of the analyte 1[1].

When analyzing N-methylphenylalanine (a secondary amine) or N-methyl-N-phenylalanine (a tertiary amine, CAS 214709-71-4), this critical hydrogen-bonding network cannot form. Consequently, crown ether columns fail to retain or resolve these enantiomers, necessitating alternative chromatographic strategies 2[2].

Comparative Methodologies

Method A: Direct Chiral HPLC (Polysaccharide & Zwitterionic CSPs)

For tertiary amino acids like N-methyl-N-phenylalanine, direct separation using polysaccharide-based CSPs (e.g., Chiralpak AD-H) or Zwitterionic CSPs (e.g., Chiralpak ZWIX) is the gold standard 3[3]. Rather than relying on proton donation, these columns utilize steric fit, dipole-dipole interactions, and π−π stacking, making them universally applicable to heavily substituted stereocenters 4[4].

Method B: Indirect HPLC via Diastereomeric Derivatization (Marfey's Reagent)

Marfey's reagent (FDAA) reacts with amines via nucleophilic aromatic substitution ( SN​Ar ) to form stable diastereomers that can be resolved on standard achiral C18 columns. Causality & Limitation: The SN​Ar mechanism strictly requires an exchangeable proton on the nitrogen. Therefore, while this method yields exceptionally high resolution for secondary amines like N-methylphenylalanine, it is fundamentally incompatible with tertiary amines like N-methyl-N-phenylalanine.

Method C: Chiral Gas Chromatography (GC-FID/MS)

Chiral GC utilizing a Chirasil-L-Val capillary column is highly effective for both secondary and tertiary amino acids 5[5]. The primary requirement is volatility, achieved by esterifying the carboxylic acid. Since tertiary amines lack hydrogen-bond donors, their volatility is inherently high post-esterification, making GC an excellent, high-resolution alternative.

Quantitative Performance Comparison

MethodologyAnalyte CompatibilityChiral Recognition MechanismTypical Resolution ( Rs​ )ThroughputSelf-Validation Requirement
Crown Ether CSP Primary Amines OnlyTriple H-Bonding InclusionN/A (Fails)HighRacemate injection
Zwitterionic CSP Sec. & Tert. AminesIonic / Steric / Dipole1.5 – 3.0HighRacemate injection
Marfey's (Indirect) Pri. & Sec. AminesDiastereomer Formation ( SN​Ar )> 3.0Low (Deriv.)Blank & D-Spike
Chiral GC-FID Sec. & Tert. AminesVolatilization / H-Bonding> 2.0MediumGC-MS confirmation

Logical Workflow for Method Selection

Workflow Start Target Amino Acid Pri Primary Amine (e.g., Phenylalanine) Start->Pri Sec Secondary Amine (e.g., N-Methylphenylalanine) Start->Sec Tert Tertiary Amine (e.g., N-Methyl-N-phenylalanine) Start->Tert Crown Crown Ether CSP (e.g., CROWNPAK) Pri->Crown Triple H-Bonding Marfey Marfey's Reagent (Indirect C18 HPLC) Sec->Marfey SNAr Reaction ZWIX Zwitterionic CSP (Direct HPLC) Sec->ZWIX Ionic/Steric GC Chiral GC (Esterification) Tert->GC Volatilization Poly Polysaccharide CSP (Direct HPLC) Tert->Poly Steric/Pi-Pi

Decision matrix for ee validation based on amino acid nitrogen substitution.

Self-Validating Experimental Protocols

Protocol 1: Direct Chiral HPLC (Zwitterionic CSP)

Best for: N-methyl-N-phenylalanine (Tertiary) and N-methylphenylalanine (Secondary)

  • Preparation: Dissolve the amino acid sample in Methanol/Acetonitrile (50:50, v/v) to a concentration of 1 mg/mL.

  • Chromatography: Equip a Chiralpak ZWIX(+) column (150 x 4.6 mm, 3 µm).

  • Mobile Phase: 50 mM Formic Acid and 25 mM Diethylamine in Methanol/Acetonitrile. Run isocratically at 0.5 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Self-Validation Mechanism: Prior to analyzing the enantioenriched sample, inject a 50:50 racemic mixture of the target amino acid. The system is only validated if the resolution factor ( Rs​ ) between the two enantiomer peaks is ≥1.5 . This proves the column's chiral recognition is actively functioning and establishes the exact retention times for both the (R) and (S) isomers.

Protocol 2: Indirect HPLC via Marfey's Derivatization

Best for: N-methylphenylalanine (Secondary). Fails for Tertiary Amines.

  • Derivatization: To 50 µL of the amino acid solution (2 mM), add 100 µL of 1% FDAA in acetone and 20 µL of 1 M NaHCO 3​ .

  • Incubation: Heat the mixture at 40°C for 1 hour to drive the SN​Ar reaction.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl, followed by dilution with 810 µL of Acetonitrile.

  • Chromatography: Inject onto an achiral C18 column using a linear gradient of Water/Acetonitrile (0.1% TFA).

  • Self-Validation Mechanism: Run a parallel "blank" derivatization (reagents only, no amino acid) and a "spiked" sample (enantioenriched sample + 10% D-enantiomer spike). The blank ensures no reagent artifacts co-elute with the analyte, while the spike confirms the identity of the minor diastereomeric peak, proving the reaction went to completion without kinetic resolution bias.

Protocol 3: Chiral GC-FID

Best for: Highly sterically hindered Tertiary Amines (N-methyl-N-phenylalanine)

  • Esterification: React 1 mg of the amino acid with 1 mL of Isopropanol/Acetyl Chloride (4:1, v/v) at 100°C for 45 minutes to form the volatile isopropyl ester.

  • Evaporation: Dry the sample under a gentle stream of nitrogen and reconstitute in 100 µL of dichloromethane.

  • Chromatography: Inject 1 µL onto a Chirasil-L-Val capillary column (25 m x 0.25 mm). Use a temperature gradient from 90°C to 180°C at 4°C/min.

  • Self-Validation Mechanism: Perform GC-MS on the derivatized sample prior to GC-FID quantification. The MS fragmentation pattern must confirm the molecular weight of the fully esterified product, ensuring that incomplete derivatization is not artificially skewing the enantiomeric ratio.

References

  • Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids Source: Scholars' Mine URL:[Link]

  • Chapter 12: Chiral Metabolomics Source: RSC Books URL:[Link]

  • The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Source: ResearchGate / Australian Journal of Chemistry URL:[Link]

  • Total Synthesis and Structural Revision of Cyclotetrapeptide Asperterrestide A Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction Source: DICP (Nature Communications) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to FT-IR for N-methyl-N-phenylalanine Validation

Introduction: The Critical Role of Analytical Validation in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and characterization of active pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Analytical Validation in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. N-methyl-N-phenylalanine, a derivative of the essential amino acid L-phenylalanine, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2][3][4] Its precise chemical structure, including the N-methylation, directly influences the efficacy and safety of the final drug product. Therefore, rigorous analytical validation is not merely a regulatory requirement but a cornerstone of quality assurance.[5][6][7][8]

This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other analytical techniques for the validation of N-methyl-N-phenylalanine. As a rapid, non-destructive, and cost-effective method, FT-IR provides a unique chemical "fingerprint" of a molecule, making it a powerful tool for material identification and quality control.[9][10][11][12][13] We will explore the theoretical underpinnings of FT-IR analysis, present a detailed experimental protocol, and objectively evaluate its performance against alternative methods, empowering researchers and drug development professionals to make informed decisions in their analytical workflows.

The Science of Specificity: Unveiling the Molecular Structure with FT-IR

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific frequencies. When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[13][14][15] For N-methyl-N-phenylalanine, the key functional groups that produce characteristic absorption bands in the mid-infrared region are:

  • Carboxylic Acid (O-H and C=O): The O-H group exhibits a broad absorption band, typically in the range of 2500-3300 cm⁻¹, due to hydrogen bonding.[16][17] The carbonyl (C=O) stretch gives rise to a strong, sharp peak, usually between 1700-1760 cm⁻¹.[17]

  • Secondary Amine (N-H): The N-H stretching vibration of a secondary amine is expected to appear in the region of 3300-3500 cm⁻¹.[17][18][19]

  • Aromatic Ring (C=C and C-H): The phenyl group displays characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching bands around 3000-3100 cm⁻¹.[18][19][20]

  • Alkyl Groups (C-H): The methyl and methylene groups exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ range.[19][20]

The presence and precise position of these absorption bands provide conclusive evidence for the identity and structural integrity of N-methyl-N-phenylalanine.

A Practical Approach: FT-IR Experimental Workflow for N-methyl-N-phenylalanine Validation

The following protocol outlines a robust and reproducible method for the analysis of N-methyl-N-phenylalanine using Attenuated Total Reflectance (ATR)-FT-IR spectroscopy. ATR is a widely used sampling technique in the pharmaceutical industry due to its minimal sample preparation requirements and suitability for both solid and liquid samples.[10][13][21]

Experimental Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.

    • Perform a background scan to account for atmospheric and instrumental interferences. This is a critical step for obtaining a clean sample spectrum.

  • Sample Preparation:

    • Place a small amount of the N-methyl-N-phenylalanine powder directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the FT-IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.[9]

  • Data Analysis:

    • Process the collected spectrum (e.g., baseline correction, smoothing) as necessary.

    • Identify and label the characteristic absorption peaks corresponding to the functional groups of N-methyl-N-phenylalanine.

    • Compare the obtained spectrum with a reference spectrum of a certified N-methyl-N-phenylalanine standard.

FTIR_Workflow cluster_prep Preparation cluster_acq Analysis cluster_interp Interpretation cluster_result Result Instrument_Prep Instrument Preparation (Background Scan) Sample_Prep Sample Preparation (Apply to ATR Crystal) Instrument_Prep->Sample_Prep Ensures clean baseline Data_Acquisition Data Acquisition (Collect Spectrum) Sample_Prep->Data_Acquisition Ready for analysis Data_Processing Data Processing (Baseline Correction) Data_Acquisition->Data_Processing Raw data Peak_Identification Peak Identification Data_Processing->Peak_Identification Processed spectrum Comparison Comparison to Reference Standard Peak_Identification->Comparison Identified functional groups Validation_Report Validation Report Comparison->Validation_Report Confirmation of identity

Figure 1: Experimental workflow for FT-IR analysis of N-methyl-N-phenylalanine.

Interpreting the Data: A Representative FT-IR Spectrum

The FT-IR spectrum of N-methyl-N-phenylalanine would be expected to show a combination of the characteristic peaks discussed earlier. The "fingerprint region" (below 1500 cm⁻¹) is particularly important for confirming the identity of a specific compound, as it contains a complex pattern of absorptions that are unique to that molecule.[22]

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500 - 3300 (broad)Stretching
Carboxylic Acid C=O1700 - 1760 (strong, sharp)Stretching
Secondary Amine N-H3300 - 3500 (medium)Stretching
Aromatic C-H3000 - 3100 (medium)Stretching
Aromatic C=C1450 - 1600 (medium)Stretching
Alkyl C-H2850 - 3000 (medium)Stretching

Table 1: Expected FT-IR Absorption Bands for N-methyl-N-phenylalanine.

A Comparative Analysis: FT-IR vs. Other Analytical Techniques

While FT-IR is an excellent tool for rapid identification, a comprehensive validation of N-methyl-N-phenylalanine often involves orthogonal methods to provide a complete picture of the molecule's identity, purity, and quantity.

Technique Principle Information Provided Advantages Disadvantages
FT-IR Spectroscopy Infrared light absorption by molecular vibrations.Functional groups, molecular fingerprint.Rapid, non-destructive, minimal sample preparation, cost-effective.Limited structural information, not ideal for quantification without calibration.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed atomic connectivity, 3D structure.[14][15]Unambiguous structure elucidation.Slower analysis time, requires more sample, more expensive instrumentation.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis.Molecular weight, fragmentation patterns.[23]High sensitivity, can be coupled with chromatography for mixture analysis.Can be destructive, may not distinguish isomers.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between mobile and stationary phases.Purity, quantification.High resolution for separating mixtures, accurate quantification.Requires method development, consumes solvents.

Table 2: Comparison of Analytical Techniques for N-methyl-N-phenylalanine Validation.

Technique_Comparison cluster_info Information Provided FTIR FT-IR Functional_Groups Functional Groups (Identity) FTIR->Functional_Groups NMR NMR Structure Detailed Structure NMR->Structure MS Mass Spec Molecular_Weight Molecular Weight MS->Molecular_Weight HPLC HPLC Purity_Quant Purity & Quantity HPLC->Purity_Quant

Figure 2: Complementary nature of analytical techniques for comprehensive validation.

Conclusion: An Integrated Approach to Analytical Validation

FT-IR spectroscopy stands out as a rapid, reliable, and resource-efficient technique for the initial identification and routine quality control of N-methyl-N-phenylalanine. Its ability to provide a unique molecular fingerprint makes it an invaluable tool in a pharmaceutical scientist's analytical arsenal.[11][12] However, for comprehensive validation that meets stringent regulatory standards, an integrated approach is often necessary.[7][24] Combining the functional group information from FT-IR with the detailed structural insights from NMR, the precise molecular weight determination from mass spectrometry, and the quantitative purity analysis from HPLC provides a self-validating system that ensures the highest level of confidence in the quality and integrity of N-methyl-N-phenylalanine. This multi-faceted approach is in line with the principles of Quality by Design (QbD) and the lifecycle management of analytical procedures as outlined in the ICH guidelines.[7]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Apex Instrument. (2025). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. [Link]

  • Patsnap. (2025). How to Validate FTIR Results With Reference Samples. [Link]

  • Pharmaceutical Technology. (2026). FT-IR Identification: the Expertise Required To Ensure Compliance. [Link]

  • Journal of the Korean Chemical Society. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylphenylalanine. PubChem. [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]

  • Specac Ltd. (n.d.). ATR-FTIR spectroscopy of biological samples. [Link]

  • Taylor & Francis Online. (2009). Translocation of amino acyl residues from the membrane interface to the hydrophobic core: thermodynamic model and experimental analysis using ATR-FTIR spectroscopy. [Link]

  • Imperial College London. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins. [Link]

  • National Center for Biotechnology Information. (n.d.). Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes. PMC. [Link]

  • International Journal of Research and Technology. (n.d.). Experimental and DFT analysis of N-H∙∙∙O bonding in α-Methyl-L-Phenylalanine zwitterionic dimer. [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. [Link]

  • AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • Watson International. (2021). N-Methyl-L-phenylalanine CAS 2566-30-5. [Link]

  • J-GLOBAL. (n.d.). N-Methyl-L-phenylalanine. [Link]

  • Vcare Medicines. (n.d.). N- Methyl-L- Phenylalanine Manufacturer in Mumbai,Supplier,Exporter. [Link]

  • Hiden Analytical. (2024). Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. [Link]

  • ACS Omega. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • ACS Publications. (2005). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. [Link]

  • PubMed. (2015). Structural study, NCA, FT-IR, FT-Raman spectral investigations, NBO analysis, thermodynamic functions of N-acetyl-l-phenylalanine. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.